Product packaging for 3,5-Dibromo-4-methylpyridine(Cat. No.:CAS No. 3430-23-7)

3,5-Dibromo-4-methylpyridine

Cat. No.: B1300354
CAS No.: 3430-23-7
M. Wt: 250.92 g/mol
InChI Key: BNCGUATWCKZLLN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylpyridine is a useful research compound. Its molecular formula is C6H5Br2N and its molecular weight is 250.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2N B1300354 3,5-Dibromo-4-methylpyridine CAS No. 3430-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-4-methylpyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCGUATWCKZLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356067
Record name 3,5-Dibromo-4-methylpyridine
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Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-23-7
Record name 3,5-Dibromo-4-methylpyridine
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Record name 3,5-Dibromo-4-methylpyridine
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Record name 3,5-dibromo-4-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-4-methylpyridine, also known as 3,5-Dibromo-4-picoline, is a halogenated pyridine derivative with the chemical formula C6H5Br2N.[1][2][3][4][5][6] As a solid, crystalline compound, it serves as a crucial intermediate and building block in organic synthesis.[2] Its applications are notable in the pharmaceutical and agricultural chemistry sectors.[1] In medicinal chemistry, the unique structure of the pyridine ring allows it to be a key component in the synthesis of various drug molecules with potential antibacterial, anti-inflammatory, or anti-tumor activities.[1] In agricultural science, it can be used as a precursor for developing novel pesticides.[1] This document provides a comprehensive overview of its core physicochemical properties, supported by experimental protocols and graphical representations for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems, guiding its use in experimental design, and ensuring proper handling and storage.

PropertyValueSource(s)
Molecular Formula C6H5Br2N[1][2][3][5][6]
Molar Mass 250.92 g/mol [1][2][3][4]
Appearance White to off-white or light yellow crystalline powder/solid.[1][2][4]
Melting Point 104-107 °C, 106-110 °C[2][3][4]
Boiling Point 243.0 ± 35.0 °C (Predicted)[2][3]
Density 1.911 ± 0.06 g/cm³ (Predicted)[2][3]
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, ether, chloroform, and dichloromethane.[1][2]
pKa 1.17 ± 0.28 (Predicted)[2]
Flash Point 100.7 °C[2][3]
Vapor Pressure 0.0513 mmHg at 25°C[2]
Refractive Index 1.593[2][3]
LogP 2.91500[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols relevant to the synthesis and characterization of this compound.

Synthesis of this compound

This protocol details the synthesis of this compound starting from 3,5-Dibromopyridine.[7]

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-butyllithium (1.6 N in hexane)

  • 3,5-Dibromopyridine

  • Methyl iodide

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel

  • Petroleum ether

Procedure:

  • Under an argon atmosphere, add a solution of n-butyllithium in hexane (1.6 N, 16 ml) dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous THF (145 ml) while maintaining the temperature at -10°C.

  • Cool the resulting reaction mixture to -78°C.

  • Separately, prepare a solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml) and cool it to -78°C.

  • Add the cooled 3,5-dibromopyridine solution dropwise to the reaction mixture.

  • Stir the mixture for 30 minutes at -78°C.

  • Add methyl iodide (2.17 ml, 1.4 equiv.) dropwise to the reaction mixture.

  • Continue stirring for 2 hours at -78°C.

  • Quench the reaction by adding a saturated aqueous NH4Cl solution (120 ml).

  • Evaporate the solvents and extract the reaction mixture with EtOAc.

  • Wash the organic phase with brine, dry it over MgSO4, and then evaporate the solvent.

  • Take up the resulting yellow solid with EtOAc and filter the suspension.

  • Evaporate the filtrate and chromatograph the residue on silica gel, eluting with a petroleum ether/EtOAc (97.5/2.5) mixture to yield the final product as a white solid.[7]

General Protocol for Melting Point Determination

A precise melting point is a key indicator of a compound's purity.[1] The following is a standard laboratory method for this determination.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (approx. 104-110°C).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid droplet appears (the start of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The observed melting range provides an indication of the sample's purity; a narrow range is indicative of high purity.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_steps Process cluster_product Final Product DBP 3,5-Dibromopyridine Step1 Lithiation DBP->Step1 LDA_precursors Diisopropylamine + n-Butyllithium LDA_precursors->Step1 Forms LDA MeI Methyl Iodide Step2 Methylation MeI->Step2 Temp1 -78 °C Temp1->Step1 Temp1->Step2 Solvent Anhydrous THF Solvent->Step1 Step1->Step2 Intermediate Step3 Workup & Purification Step2->Step3 Product This compound Step3->Product

Caption: Synthesis workflow for this compound.

Physicochemical_Properties cluster_primary Intrinsic Molecular Properties cluster_bulk Bulk Physical Properties cluster_behavioral Behavioral Properties Core This compound (C6H5Br2N) MW Molar Mass (250.92 g/mol) Core->MW Polarity Polarity & LogP Core->Polarity pKa pKa (Basicity) (1.17) Core->pKa Appearance Appearance (Crystalline Solid) Core->Appearance Stability Stability Core->Stability MP Melting Point (104-110 °C) MW->MP Influences BP Boiling Point (243 °C) MW->BP Influences Density Density (1.911 g/cm³) MW->Density Solubility Solubility (Poor in Water, Good in Organics) Polarity->Solubility pKa->Solubility Appearance->MP

Caption: Interrelation of physicochemical properties.

Signaling Pathways

Current literature primarily identifies this compound as a chemical intermediate for synthesis rather than a bioactive molecule that directly interacts with specific signaling pathways. As such, no established signaling pathway diagrams involving this compound are available at this time. Research into the biological activities of its derivatives may elucidate such interactions in the future.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis methods for 3,5-Dibromo-4-methylpyridine, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a halogenated pyridine derivative with significant applications in organic synthesis. Its structure makes it a valuable building block for the introduction of the 4-methylpyridine moiety into more complex molecules. It is particularly useful in the synthesis of novel compounds with potential biological activity. This guide will focus on the most direct and well-documented methods for its preparation.

Primary Synthesis Method: Directed Ortho-Metalation and Methylation of 3,5-Dibromopyridine

The most direct and explicitly detailed method for the synthesis of this compound involves the directed ortho-metalation of 3,5-dibromopyridine, followed by methylation. This process utilizes a strong base to deprotonate the pyridine ring at the 4-position, creating a nucleophilic center that subsequently reacts with an electrophilic methyl source.

This protocol is adapted from a literature procedure.[3]

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexane (1.6 N)

  • Diisopropylamine

  • Methyl iodide (CH3I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel

  • Petroleum ether

Procedure:

  • Formation of Lithium Diisopropylamide (LDA): In a reaction vessel under an argon atmosphere, a solution of n-butyllithium in hexane (1.6 N, 16 ml) is added dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous THF (145 ml) maintained at -10°C.

  • Deprotonation: The reaction mixture is then cooled to -78°C. A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), also cooled to -78°C, is added dropwise to the LDA solution. The resulting mixture is stirred for 30 minutes at -78°C.

  • Methylation: Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise to the reaction mixture. Stirring is continued for 2 hours at -78°C.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous NH4Cl solution (120 ml).

  • Work-up: The solvents are evaporated, and the residue is extracted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous MgSO4, and then evaporated to yield a yellow solid.

  • Purification: The crude solid is taken up in ethyl acetate, and the resulting suspension is filtered. The filtrate is evaporated, and the residue is purified by chromatography on silica gel using a petroleum ether/EtOAc (97.5/2.5) mixture as the eluent. This yields 1.67 g of this compound as a white solid.[3]

ParameterValue
Starting Material3,5-Dibromopyridine
Key Reagentsn-Butyllithium, Diisopropylamine, Methyl Iodide
SolventTetrahydrofuran (THF)
Deprotonation Temperature-78°C
Deprotonation Time30 minutes
Methylation Temperature-78°C
Methylation Time2 hours
Product Yield1.67 g
Final Product FormWhite Solid

SynthesisWorkflow cluster_LDA LDA Formation cluster_Reaction Main Reaction cluster_Purification Work-up & Purification nBuLi n-Butyllithium Diisopropylamine Diisopropylamine LDA LDA Solution (-10°C) ReactionMix Reaction Mixture (-78°C) LDA->ReactionMix Add Dibromopyridine solution to LDA Dibromopyridine 3,5-Dibromopyridine in THF Methylation Methylation (-78°C, 2h) QuenchedMix Quenched Mixture Extraction Extraction (EtOAc) QuenchedMix->Extraction Drying Drying (MgSO4) Evaporation Evaporation Chromatography Silica Gel Chromatography FinalProduct 3,5-Dibromo-4- methylpyridine

References

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 3,5-Dibromo-4-methylpyridine. This compound is a valuable brominated pyridine derivative utilized as a key intermediate in the pharmaceutical and chemical industries.

Molecular Structure and Properties

This compound, also known as 3,5-Dibromo-4-picoline, possesses a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and a methyl group at the 4 position. Its chemical formula is C6H5Br2N. The presence of the bromine atoms and the methyl group on the pyridine ring significantly influences its chemical reactivity and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is a white to off-white solid, stable under normal conditions, and soluble in common organic solvents.

PropertyValueReference
CAS Number 3430-23-7
Molecular Formula C6H5Br2N
Molar Mass 250.92 g/mol
Appearance White to off-white crystalline powder
Melting Point 104-107 °C
Boiling Point (Predicted) 243.0 ± 35.0 °C
Density (Predicted) 1.911 ± 0.06 g/cm³
Flash Point 100.7 °C
Solubility Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water.
Crystal Structure

The crystal structure of this compound reveals that the molecule is planar, with all atoms except for the methyl hydrogens lying on a mirror plane. The crystal packing is characterized by intermolecular Br⋯N and Br⋯Br interactions, which form zigzag chains. These chains are further linked by offset π–π interactions, with an intercentroid distance of 3.5451 (3) Å, creating a three-dimensional framework.

Spectroscopic Data

While specific experimental spectra were not available in the initial search, the expected spectroscopic features can be predicted based on the molecular structure.

Spectroscopic TechniqueExpected Features
¹H NMR A singlet for the methyl protons (around 2.5 ppm) and a singlet for the two equivalent aromatic protons at positions 2 and 6 (in the range of 8.0-8.5 ppm).
¹³C NMR Four signals are expected: one for the methyl carbon, and three for the aromatic carbons (C2/C6, C3/C5, and C4). The carbons attached to bromine (C3/C5) would appear at a characteristic chemical shift.
IR Spectroscopy Characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2960 cm⁻¹), C=N and C=C ring stretching (in the 1400-1600 cm⁻¹ region), and C-Br stretching (in the 500-600 cm⁻¹ region).
Mass Spectrometry A molecular ion peak (M+) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Synthesis and Experimental Protocols

This compound can be synthesized through the methylation of 3,5-dibromopyridine.

Synthesis of this compound

A common laboratory-scale synthesis involves the following steps:

  • Lithiation : 3,5-dibromopyridine is treated with a strong base, such as n-butyllithium and diisopropylamine, at a low temperature to deprotonate the 4-position.

  • Methylation : The resulting lithiated intermediate is then reacted with an electrophilic methyl source, like methyl iodide, to introduce the methyl group at the 4-position.

The following protocol is based on a literature procedure:

  • In a round-bottom flask under an argon atmosphere, a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous tetrahydrofuran (THF, 145 ml) is cooled to -10°C.

  • A solution of n-butyllithium in hexane (1.6 N, 16 ml) is added dropwise to the diisopropylamine solution.

  • The reaction mixture is then cooled to -78°C.

  • A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), pre-cooled to -78°C, is added dropwise to the reaction mixture.

  • The mixture is stirred for 30 minutes at -78°C.

  • Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise, and stirring is continued for 2 hours at -78°C.

  • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution (120 ml).

  • The solvents are evaporated, and the residue is extracted with ethyl acetate (EtOAc).

  • The organic phase is washed with brine, dried over MgSO₄, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel using a petroleum ether/EtOAc (97.5/2.5) mixture as the eluent to yield this compound as a white solid.

Synthesis_of_3_5_Dibromo_4_methylpyridine cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification 3_5_dibromopyridine 3,5-Dibromopyridine Lithiation Lithiation at -78°C 3_5_dibromopyridine->Lithiation nBuLi_LDA n-Butyllithium & Diisopropylamine (LDA formation) Intermediate Lithium diisopropylamide (LDA) in situ nBuLi_LDA->Intermediate MeI Methyl Iodide Methylation Methylation at -78°C MeI->Methylation Lithiation->Methylation Lithiated Intermediate Purification Workup & Chromatography Methylation->Purification Crude Product Intermediate->Lithiation Reacts with 3,5-dibromopyridine Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

Experimental Workflow for Characterization

A general workflow for the characterization of the synthesized this compound is as follows:

  • Melting Point Determination : The melting point of the purified product is measured and compared with the literature value to assess its purity.

  • Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of the reaction and the purity of the final product.

  • Spectroscopic Analysis :

    • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded to confirm the presence of the methyl group and the substitution pattern on the pyridine ring.

    • IR Spectroscopy : An IR spectrum is obtained to identify the characteristic functional groups.

    • Mass Spectrometry : Mass spectrometry is used to confirm the molecular weight and the presence of two bromine atoms.

Characterization_Workflow Start Synthesized Product (Crude) Purification Purification (e.g., Chromatography) Start->Purification Purity_Check Purity Assessment Purification->Purity_Check Purity_Check->Purification Low Purity MP Melting Point Determination Purity_Check->MP High Purity TLC Thin-Layer Chromatography Purity_Check->TLC High Purity Structure_Confirmation Structural Elucidation MP->Structure_Confirmation TLC->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final Characterized This compound NMR->Final IR->Final MS->Final

Caption: Characterization workflow for this compound.

Applications

Due to its specific structure, this compound serves as a crucial building block in organic synthesis. It is primarily used as an intermediate in the preparation of:

  • Pharmaceuticals : It is a key intermediate in the synthesis of various drug molecules, including those with antibacterial, anti-inflammatory, and anti-tumor activities.

  • Agrochemicals : The pyridine moiety is present in many pesticides, and this compound can be used as a starting material for the development of new, effective, and environmentally friendly agrochemicals.

  • Organic Optoelectronic Materials : Through chemical modifications, it can be used to develop materials with unique optoelectronic properties for applications in devices such as Organic Light Emitting Diodes (OLEDs) and solar cells.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions.

HazardPrecaution
Harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation. Use in a well-ventilated area.
Irritating to eyes, respiratory system, and skin.Wear suitable protective clothing, gloves, and eye/face protection.
FlammableKeep away from sources of ignition and strong oxidizing agents.

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information.

An In-depth Technical Guide to 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylpyridine, a key intermediate in various synthetic applications. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its applications.

Chemical Identifiers and Properties

This compound is a halogenated pyridine derivative. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 3430-23-7[2][3][4][5][6]
Synonyms 3,5-Dibromo-4-picoline, 4-Methyl-3,5-dibromopyridine[2][3][5]
Molecular Formula C6H5Br2N[2][3][4][5]
InChI InChI=1/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3[5]
InChIKey BNCGUATWCKZLLN-UHFFFAOYSA-N[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 250.92 g/mol [2][3][4]
Appearance White to off-white or light brown crystalline powder/solid[1][3]
Melting Point 72-76 °C or 106.0-110.0 °C[1]
Solubility Soluble in organic solvents such as ethanol, ether, and chloroform; low solubility in water.[1][5]
Purity ≥ 98% (GC)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 3,5-dibromopyridine with methyl iodide.[7] This process involves the use of a strong base, such as n-butyllithium, to facilitate the methylation.

Materials:

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 N in hexane)

  • 3,5-Dibromopyridine

  • Methyl iodide

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO4)

  • Silica gel

  • Petroleum ether

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): Under an argon atmosphere, a solution of n-butyllithium in hexane (1.6 N, 16 ml) is added dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous THF (145 ml) while maintaining the temperature at -10°C.[7]

  • Reaction with 3,5-Dibromopyridine: The reaction mixture is cooled to -78°C. A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), also cooled to -78°C, is then added dropwise. The mixture is stirred for 30 minutes at this temperature.[7]

  • Methylation: Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise to the reaction mixture. Stirring is continued for 2 hours at -78°C.[7]

  • Quenching and Extraction: A saturated aqueous NH4Cl solution (120 ml) is added to quench the reaction. After the evaporation of the solvents, the mixture is extracted with EtOAc. The combined organic phase is washed with brine, dried over MgSO4, and then evaporated.[7]

  • Purification: The resulting yellow solid is taken up with EtOAc, and the suspension is filtered. The filtrate is evaporated, and the residue is purified by chromatography on silica gel, eluting with a petroleum ether/EtOAc (97.5/2.5) mixture. This yields 1.67 g of this compound as a white solid.[7]

SynthesisWorkflow Synthesis of this compound cluster_LDA LDA Preparation cluster_Reaction Main Reaction cluster_Purification Workup & Purification Diisopropylamine Diisopropylamine in THF LDA LDA Formation (-10°C) Diisopropylamine->LDA nBuLi n-Butyllithium in Hexane nBuLi->LDA ReactionMix Reaction Mixture (-78°C, 30 min) LDA->ReactionMix Add to Dibromopyridine soln. Dibromopyridine 3,5-Dibromopyridine in THF Dibromopyridine->ReactionMix Methylation Methylation with Methyl Iodide (-78°C, 2h) ReactionMix->Methylation Quench Quench with NH4Cl Methylation->Quench Extract Extract with EtOAc Quench->Extract Purify Silica Gel Chromatography Extract->Purify FinalProduct This compound (White Solid) Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Other Fields

This compound serves as a crucial intermediate in the synthesis of various organic compounds.[1][5] Its applications span across pharmaceuticals, materials science, and agriculture.

  • Pharmaceutical Synthesis: This compound is a key building block for constructing drug molecules. Its structure allows for the attachment of other active groups to synthesize compounds with potential pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[1]

  • Agrochemicals: Pyridine-based compounds often exhibit biological activity against pests and pathogens. This compound can be a precursor for developing efficient and environmentally friendly pesticides.[1]

  • Organic Synthesis: It is widely used as an intermediate in the creation of other organic molecules, such as dyes.[5]

Safety and Handling

This compound is an organic compound that requires careful handling. It may be harmful if inhaled, comes into contact with skin, or is swallowed, and can cause irritation to the eyes, respiratory system, and skin.[5]

  • Handling: Use in a well-ventilated area and avoid inhaling dust and vapors. Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[5]

  • Storage: Store in a cool, dry, and well-ventilated place, away from light, heat, and moisture. Keep away from ignition sources and strong oxidizing agents.[1][5]

References

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3,5-Dibromo-4-methylpyridine (CAS No: 3430-23-7). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative descriptions, general stability considerations, and detailed, adaptable experimental protocols for determining these properties. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis.

Core Properties of this compound

This compound, also known as 3,5-Dibromo-4-picoline, is a halogenated pyridine derivative. Its chemical structure and key physical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₅Br₂N[1][2]
Molecular Weight 250.92 g/mol [1][2]
Appearance White to off-white crystalline solid[1][3]
Melting Point 72-76 °C or 104-107 °C[1][3]
Boiling Point ~243 °C (Predicted)[1]
Density ~1.911 g/cm³ (Predicted)[1]

Note: Discrepancies in the reported melting point exist in the literature, suggesting potential variations based on purity and measurement conditions.

Solubility Profile

Table of Qualitative Solubility

Solvent ClassSpecific SolventsSolubilityRationale
Aqueous WaterPoorThe non-polar nature of the dibrominated aromatic ring dominates the molecule's properties, leading to low affinity for the highly polar water.[1][3]
Organic (Non-polar) Dichloromethane, Chloroform, EtherSoluble"Like dissolves like" principle applies; the molecule's overall non-polar character allows for favorable intermolecular interactions with these solvents.[3]
Organic (Polar Aprotic) Tetrahydrofuran (THF)SolubleUsed as a solvent in its synthesis, indicating good solubility.[4]
Organic (Polar Protic) EthanolSolubleThe nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents like ethanol.[1]
Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable, classical method for determining the solubility of a compound in a specific solvent at a controlled temperature.

Objective: To quantitatively determine the solubility of this compound in a given solvent.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Sealed glass vials

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Pre-weighed collection vials

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a sealed glass vial containing a known volume of the chosen solvent. An excess of the solid should be visible at the bottom of the vial.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand at the set temperature for a few hours to let the undissolved solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent completely using a vacuum oven at a temperature below the compound's melting point or with a rotary evaporator.

    • Once the solvent is fully removed, cool the vial in a desiccator to prevent moisture absorption and then weigh it again.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the supernatant collected.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow solid to settle B->C D Withdraw known volume of supernatant C->D E Filter through 0.22µm syringe filter into a pre-weighed vial D->E F Weigh vial with solution E->F G Evaporate solvent completely F->G H Weigh vial with dry solid G->H I Calculate solubility (mass/volume) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Stability Profile

This compound is generally stable under normal laboratory conditions. However, its stability is compromised by exposure to certain environmental factors and chemical agents.

Table of Stability Characteristics

ConditionStabilityRemarks
Normal Storage StableWhen stored in a cool, dry, dark, and well-ventilated area in a tightly sealed container.[3]
Light Exposure UnstableThe compound is reported to be sensitive to light, which can induce degradation. Photostability studies are recommended.[3]
Heat/Thermal Stress Unstable at high temperaturesElevated temperatures can increase molecular motion, potentially leading to structural changes and degradation.[3]
Humidity/Moisture UnstableSusceptible to hydrolysis or other adverse reactions in the presence of water vapor.[3]
Oxidizing Agents ReactiveCan react violently with strong oxidizers, potentially leading to detonation.[3]
Reducing Agents ReactiveMay react with strong reducing agents.[3]
Acidic/Basic pH Data not availableWhile hydrolysis is a concern, specific data on degradation rates at different pH values are not published. Forced degradation studies are necessary to determine this.
Experimental Protocol for Stability-Indicating HPLC Method Development

This protocol outlines the steps for conducting forced degradation studies and developing a High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its degradation products. This is essential for accurately assessing stability.

Objective: To develop a validated stability-indicating HPLC method for this compound.

Materials:

  • This compound

  • HPLC system with a UV or photodiode array (PDA) detector

  • Appropriate HPLC column (e.g., C18)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

Part 1: Forced Degradation Studies

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80 °C for several hours. Take samples at various time points, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature or heat gently. Sample, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide. Keep at room temperature and monitor for degradation. Dilute samples for analysis.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70-80 °C) for a set period. Also, expose a solution of the compound to heat. Dissolve/dilute samples for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil. Dissolve/dilute samples for analysis.

Part 2: HPLC Method Development

  • Initial Screening: Analyze the stressed samples using a general-purpose reverse-phase HPLC method (e.g., C18 column with a gradient of acetonitrile and water/buffer). The goal is to separate the main peak (intact drug) from any new peaks (degradation products).

  • Method Optimization: Adjust mobile phase composition (organic solvent ratio, buffer type, and pH), gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation peaks.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the this compound peak in all stressed samples. The peak should be spectrally pure, indicating that no degradation products are co-eluting.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation cluster_hplc Method Development Stress Prepare stock solution of This compound Acid Acid Hydrolysis (HCl, heat) Stress->Acid Base Base Hydrolysis (NaOH, heat) Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal Stress (Dry heat) Stress->Thermal Photo Photolytic Stress (ICH Q1B light) Stress->Photo Analyze Analyze stressed samples by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Optimize Optimize separation of degradation products Analyze->Optimize Purity Assess peak purity (PDA detector) Optimize->Purity Validate Validate method (ICH guidelines) Purity->Validate

Caption: Workflow for Stability-Indicating Method Development.

Synthesis and Purification

Understanding the synthesis of this compound is relevant for assessing potential process-related impurities. A common laboratory-scale synthesis is outlined below.

Reaction: Lithiation of 3,5-dibromopyridine followed by methylation.[4]

Protocol Summary:

  • Lithium Diisopropylamide (LDA) Formation: Diisopropylamine is dissolved in anhydrous tetrahydrofuran (THF) and cooled. n-Butyllithium is added dropwise to form LDA.[4]

  • Lithiation: The reaction mixture is cooled further (e.g., to -78 °C), and a solution of 3,5-dibromopyridine in THF is added slowly. The mixture is stirred to allow for the formation of the lithiated intermediate.[4]

  • Methylation: Methyl iodide is added dropwise to the reaction mixture. The reaction is maintained at a low temperature for a couple of hours.[4]

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted into an organic solvent like ethyl acetate.[4]

  • Purification: The organic phase is washed, dried, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 3,5-Dibromopyridine P2 Lithiation of R1 with LDA at -78°C R1->P2 R2 n-Butyllithium P1 LDA Formation (R2 + R3 in THF) R2->P1 R3 Diisopropylamine R3->P1 R4 Methyl Iodide P3 Methylation with R4 R4->P3 P1->P2 P2->P3 P4 Aqueous Quench (NH₄Cl) P3->P4 P5 Extraction & Purification (Column Chromatography) P4->P5 Prod This compound P5->Prod

Caption: Synthesis Workflow for this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound are sparse in the public domain, its qualitative properties are well-characterized. It is a non-polar compound with poor aqueous solubility but good solubility in common organic solvents. It is stable under controlled storage conditions but is susceptible to degradation from light, heat, moisture, and strong oxidizing agents. For researchers and drug development professionals, it is imperative to experimentally determine the quantitative solubility and stability profiles in relevant solvent systems and conditions using established protocols, such as the gravimetric and stability-indicating HPLC methods detailed in this guide. This empirical data is critical for ensuring the quality, efficacy, and safety of any formulation or synthesis involving this compound.

References

Spectral Data Interpretation of 3,5-Dibromo-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dibromo-4-methylpyridine (CAS No. 3430-23-7), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The information is presented in a structured format, including detailed methodologies for spectral acquisition and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

PropertyValue
Chemical Name This compound
Synonyms 3,5-Dibromo-4-picoline
CAS Number 3430-23-7
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol
Appearance White to off-white crystalline solid
Melting Point 104-107 °C

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational algorithms and provide a reliable estimation for spectral interpretation in the absence of experimental data.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.45Singlet2HH-2, H-6
~2.50Singlet3H-CH₃
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Chemical Shift (ppm)Assignment
~150C-2, C-6
~145C-4
~125C-3, C-5
~23-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1600-1550MediumC=N and C=C stretching (pyridine ring)
1450-1400MediumC-H bend (methyl)
1100-1000StrongC-Br stretch
900-675StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/zRelative IntensityProposed Fragment
251/249/253High[M]⁺ (Molecular ion with bromine isotopes)
170/172Medium[M - Br]⁺
91Medium[M - 2Br]⁺
78Low[C₅H₄N]⁺ (Loss of Br and CH₃)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data discussed. These protocols are adaptable for this compound and similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to approximately 250 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) for adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

  • Data Acquisition and Processing: The instrument's software will generate a mass spectrum displaying the relative abundance of ions at each m/z value.

Spectral Interpretation and Visualization

Structure and NMR Assignments

The chemical structure of this compound dictates its spectral features. The symmetrical nature of the molecule simplifies the NMR spectra.

Caption: Molecular structure of this compound.

  • ¹H NMR: The two protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry, resulting in a single signal. The methyl protons at position 4 also produce a single peak.

  • ¹³C NMR: Similarly, the carbon atoms at positions 2 and 6 are equivalent, as are the carbons at 3 and 5. The carbon at position 4 and the methyl carbon each give rise to a distinct signal.

Mass Spectrometry Fragmentation Pathway

Electron ionization of this compound is expected to produce a characteristic fragmentation pattern. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio will result in isotopic peak patterns for bromine-containing fragments.

G Predicted Mass Spectrometry Fragmentation of this compound M [C₆H₅Br₂N]⁺˙ m/z = 249, 251, 253 M_minus_Br [C₆H₅BrN]⁺ m/z = 170, 172 M->M_minus_Br - Br• M_minus_2Br [C₆H₅N]⁺ m/z = 91 M_minus_Br->M_minus_2Br - Br• C5H4N [C₅H₄N]⁺ m/z = 78 M_minus_2Br->C5H4N - CH₃•

Caption: Proposed fragmentation pathway in EI-MS.

The initial fragmentation is likely the loss of a bromine radical, a common pathway for brominated aromatic compounds. Subsequent loss of the second bromine radical would lead to the ion at m/z 91. Further fragmentation could involve the loss of the methyl radical.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound based on predicted data. The presented NMR, IR, and MS information, along with standardized experimental protocols, serves as a valuable resource for researchers in quality control, reaction monitoring, and structural verification. While predicted data is a powerful tool, experimental verification is always recommended for definitive structural confirmation.

An In-depth Technical Guide to the Reactivity Profile of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylpyridine, also known as 3,5-Dibromo-4-picoline, is a halogenated pyridine derivative that serves as a pivotal building block in modern organic synthesis.[1][2][3] Its unique structural arrangement, featuring two reactive bromine atoms flanking a methyl group on a pyridine core, makes it a versatile substrate for a wide array of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and safety protocols, with a focus on its application in the development of pharmaceuticals, agrochemicals, and novel materials.[4] The strategic positioning of the bromine atoms at the C3 and C5 positions allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the compound's physical properties and safety hazards is critical for its proper handling, storage, and use in experimental settings.

Physical and Chemical Properties

The compound is typically a white to off-white crystalline solid.[4][5] It is generally insoluble in water but shows solubility in common organic solvents like ethanol, ether, and chloroform.[4][6]

PropertyValueSource(s)
Molecular Formula C₆H₅Br₂N[6][7][8]
Molecular Weight 250.92 g/mol [7][8][9]
CAS Number 3430-23-7[6][7][8][9]
Appearance White to light yellow crystalline powder/solid[4][5]
Melting Point 104-107 °C[5][6][8]
Boiling Point ~243.0 °C (Predicted)[6][8]
Density ~1.911 g/cm³ (Predicted)[6][8]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[4][6]
Safety and Handling Information

This compound is considered harmful and requires careful handling in a well-ventilated area, preferably a fume hood.[5][6] Users should wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5][6]

Hazard CategoryGHS Statements & Precautionary MeasuresSource(s)
Acute Toxicity R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[6]
Irritation R36/37/38: Irritating to eyes, respiratory system and skin.[6]
First Aid (Eyes) S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5][6]
First Aid (Skin) Wash off immediately with plenty of soap and water.[5]
First Aid (Inhalation) Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
First Aid (Ingestion) Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Handling S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from ignition sources and strong oxidants.[4][5]

Synthesis and Experimental Protocols

The most cited method for the synthesis of this compound involves the directed ortho-metalation of 3,5-dibromopyridine followed by electrophilic quenching with an alkylating agent.

Synthesis via Lithiation and Methylation

This approach utilizes n-butyllithium to deprotonate 3,5-dibromopyridine at the 4-position, creating a potent nucleophile that is subsequently trapped with methyl iodide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence R1 3,5-Dibromopyridine P2 2. Lithiation Add 3,5-Dibromopyridine solution at -78°C to form 4-lithio intermediate R1->P2 R2 n-Butyllithium (n-BuLi) P1 1. Formation of LDA (n-BuLi + Diisopropylamine) in THF, -10°C R2->P1 R3 Diisopropylamine (LDA precursor) R3->P1 R4 Methyl Iodide (CH3I) P3 3. Methylation (Electrophilic Quench) Add Methyl Iodide at -78°C R4->P3 P1->P2 P2->P3 P4 4. Aqueous Workup (Saturated NH4Cl) P3->P4 P5 5. Extraction & Purification (EtOAc, Chromatography) P4->P5 Product This compound P5->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established literature procedures.[7]

  • LDA Formation: In a round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 145 ml) and diisopropylamine (3.6 ml, 1.02 equiv.). Cool the solution to -10°C. Add n-butyllithium in hexane (1.6 N, 16 ml) dropwise.

  • Lithiation: Cool the freshly prepared LDA solution to -78°C. In a separate flask, dissolve 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml) and cool to -78°C. Add the 3,5-dibromopyridine solution dropwise to the LDA mixture. Stir for 30 minutes at -78°C.

  • Methylation: Add methyl iodide (2.17 ml, 1.4 equiv.) dropwise to the reaction mixture. Maintain stirring for 2 hours at -78°C.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 120 ml).

  • Extraction: Allow the mixture to warm to room temperature and evaporate the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic phases with brine, dry over magnesium sulfate (MgSO₄), and concentrate. Purify the resulting crude solid by column chromatography on silica gel using a petroleum ether/EtOAc (97.5/2.5) mixture to yield the final product as a white solid.[7]

Reactivity Profile and Key Reactions

The reactivity of this compound is dominated by the two bromine substituents, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions. This makes the molecule a dio-functional building block for creating C-C, C-N, and C-O bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of this molecule's utility, allowing for the sequential or simultaneous replacement of the bromine atoms.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the dibromopyridine with an organoboron species, typically a boronic acid or ester.[10] This reaction is fundamental for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[11] While specific examples for this compound are not detailed in the initial search, protocols for analogous aminobromopyridines demonstrate the feasibility and high efficiency of this transformation.[11]

Suzuki_Coupling Reactant1 This compound Product Mono- or Di-arylated Product Reactant1->Product Reactant2 Aryl/Vinyl Boronic Acid R-B(OH)₂ Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product cat. Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General scheme for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the dibromopyridine and a terminal alkyne.[12][13] This reaction is invaluable for creating conjugated systems used in materials science and as precursors for more complex heterocyclic structures.[14] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[12][13] Copper-free variants have also been developed to avoid issues with homocoupling and catalyst contamination.[14]

Sonogashira_Coupling Reactant1 This compound Product Mono- or Di-alkynylated Product Reactant1->Product Reactant2 Terminal Alkyne R-C≡CH Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂)Cl₂ Catalyst->Product cat. CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product cat. Base Amine Base (e.g., Et₃N, DIPEA) Base->Product

Caption: General scheme for Sonogashira coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[15] This reaction is one of the most significant methods for constructing aryl amine moieties, which are ubiquitous in drug molecules.[15][16] It involves the coupling of an aryl halide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[17]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ HNR¹R²) Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (- HB⁺X⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Representative Experimental Protocols: Cross-Coupling

The following are generalized protocols based on standard procedures for similar substrates. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrate combinations.

  • Setup: To a dry Schlenk tube under argon, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq per bromine), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq per bromine).

  • Reaction: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water). Seal the tube and heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[11]

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., BINAP or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq per bromine).

  • Reaction: Add this compound (1.0 eq), the amine (1.2-2.2 eq per bromine), and an anhydrous solvent such as toluene or dioxane. Seal the vessel and heat to 80-110°C for 4-24 hours.

  • Monitoring & Workup: Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through celite to remove palladium residues.

  • Purification: Wash the filtrate with brine, dry the organic layer, and concentrate. Purify the product via column chromatography.[17]

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is inherently electron-deficient, which can facilitate nucleophilic aromatic substitution (SₙAr). However, for SₙAr to be efficient, the ring typically requires strong electron-withdrawing groups (like a nitro group) to activate it towards nucleophilic attack.[18] For this compound, SₙAr reactions are generally less common than palladium-catalyzed couplings, as the latter occur under milder conditions and offer broader scope. SₙAr may be possible with very strong nucleophiles at high temperatures, but cross-coupling remains the preferred method for functionalization.

Applications in Synthesis

The versatility of this compound makes it a valuable intermediate in several key areas of chemical science.[4]

  • Pharmaceutical Synthesis: It serves as a core scaffold for building molecules with potential pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[4]

  • Agrochemicals: Pyridine-based compounds often exhibit biological activity against pests and pathogens, and this molecule can be a starting point for developing novel, efficient pesticides.[4]

  • Materials Science: The ability to introduce different functional groups at the 3 and 5 positions allows for the synthesis of materials with unique optoelectronic properties for applications in devices like Organic Light Emitting Diodes (OLEDs).[4]

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic chemistry. Its reactivity is primarily centered on the two bromine atoms, which readily participate in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This predictable and versatile reactivity profile allows for the controlled and efficient synthesis of complex, highly substituted pyridine derivatives, cementing its role as a key intermediate for professionals in drug development, materials science, and agrochemical research. Proper adherence to safety protocols is essential when handling this compound.

References

3,5-Dibromo-4-methylpyridine: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylpyridine, also known as 3,5-Dibromo-4-picoline, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of organic compounds.[1][2] Its unique chemical structure makes it a valuable intermediate in the development of pharmaceuticals, particularly in the creation of anti-cancer agents and antibiotics.[2] Beyond its role in medicinal chemistry, this compound is also utilized in the formulation of agrochemicals such as herbicides and fungicides, and in material science for the production of specialty polymers and resins.[2][3] This guide provides a comprehensive overview of the commercial availability of this compound, its typical purity levels, and detailed experimental protocols for its synthesis and analysis.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers, with purity levels typically exceeding 97%. The most common analytical method cited for purity assessment is Gas Chromatography (GC). The table below summarizes the offerings from various commercial vendors.

SupplierPurity SpecificationAnalysis MethodCAS Number
Tokyo Chemical Industry (TCI)>98.0%GC3430-23-7
Cenmed Enterprises (AFG Bioscience LLC)≥ 98%GC3430-23-7
Chem-Impex≥ 98%GC3430-23-7
Career Henan Chemical Co.98%Not Specified3430-23-7
Dideu Industries Group Limited99.00%Not Specified3430-23-7
Hebei shuoxi biotechnology co. LTD99.8%Not Specified3430-23-7
Henan Allgreen Chemical Co., Ltd97%, 98%Not Specified3430-23-7

Experimental Protocols

1. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methylation of 3,5-dibromopyridine.[4]

Materials:

  • 3,5-dibromopyridine

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-butyllithium in hexane (1.6 N)

  • Methyl iodide

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel

  • Petroleum ether

Procedure:

  • A solution of n-butyllithium in hexane (1.6 N, 16 ml) is added dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous THF (145 ml) maintained at -10°C under an argon atmosphere.[4]

  • The reaction mixture is then cooled to -78°C.[4]

  • A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), pre-cooled to -78°C, is added dropwise to the reaction mixture.[4]

  • The mixture is stirred for 30 minutes at -78°C.[4]

  • Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise, and stirring is continued for 2 hours at -78°C.[4]

  • The reaction is quenched by the addition of a saturated aqueous NH4Cl solution (120 ml).[4]

  • After evaporation of the solvents, the mixture is extracted with EtOAc.[4]

  • The organic phase is washed with brine, dried over MgSO4, and evaporated.[4]

2. Purification

The crude product obtained from the synthesis is a yellow solid. Purification is typically achieved through the following steps:

  • The yellow solid is taken up with EtOAc.[4]

  • The resulting suspension is filtered.[4]

  • The filtrate is evaporated, and the residue is purified by chromatography on silica gel.[4]

  • Elution is carried out with a petroleum ether/EtOAc (97.5/2.5) mixture to yield the final product as a white solid.[4]

3. Purity Analysis

Ensuring the purity of this compound is critical for its application in research and development. While specific protocols for this compound are not detailed in the provided search results, standard analytical techniques for similar brominated pyridine derivatives, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are applicable.[5][6]

a. Gas Chromatography (GC)

Given its volatility, GC is a suitable method for the purity analysis of this compound.[5]

  • Principle: Separation is based on the compound's volatility and its interaction with a stationary phase within a gaseous mobile phase.[5]

  • Advantages: GC generally provides high resolution and sensitivity for volatile compounds and is effective in identifying and quantifying volatile organic impurities.[5] Coupling with a mass spectrometer (GC-MS) allows for definitive peak identification.[6]

b. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[5]

  • Principle: Separation is based on the compound's polarity and its interaction with a stationary phase in a liquid mobile phase.[5]

  • Typical Setup (for a related compound):

    • Column: C18 reverse-phase column.[6]

    • Mobile Phase: A gradient of acetonitrile in water (e.g., with 0.1% formic acid).[5]

    • Detection: UV at a suitable wavelength (e.g., 254 nm).[6]

    • Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.[5]

Visualizations

Synthesis_and_Purification_Workflow start Start Materials: 3,5-Dibromopyridine, Diisopropylamine, n-BuLi, MeI reaction Reaction: 1. Formation of Lithiated Intermediate 2. Methylation start->reaction quench Quenching: Addition of aq. NH4Cl reaction->quench extraction Work-up: Solvent Evaporation, EtOAc Extraction quench->extraction drying Drying and Concentration: Wash with Brine, Dry over MgSO4, Evaporation extraction->drying chromatography Purification: Silica Gel Chromatography drying->chromatography product Final Product: This compound (White Solid) chromatography->product

Caption: Synthesis and purification workflow for this compound.

Purity_Analysis_Workflow sample Purified this compound Sample decision Select Analytical Method sample->decision gc Gas Chromatography (GC) - For volatile impurities decision->gc Volatile & Thermally Stable hplc High-Performance Liquid Chromatography (HPLC) - For non-volatile impurities decision->hplc Non-Volatile or Thermally Labile analysis_gc Data Analysis: - Peak Integration - Purity Calculation gc->analysis_gc analysis_hplc Data Analysis: - Peak Integration - Purity Calculation hplc->analysis_hplc report Purity Report analysis_gc->report analysis_hplc->report

Caption: Logical workflow for the purity analysis of this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-4-methylpyridine, also known as 3,5-Dibromo-4-picoline, is a halogenated pyridine derivative widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds.[1][2] Its unique molecular structure makes it a valuable building block in drug development and materials science.[1] However, like many halogenated aromatic compounds, it possesses specific hazards that necessitate strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound, based on current safety data sheets and chemical literature.

Chemical and Physical Properties

Understanding the physical properties of a chemical is the first step toward safe handling. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 3430-23-7[2][3][4][5][6]
Molecular Formula C₆H₅Br₂N[1][2]
Molar Mass 250.92 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 104 - 107 °C (219.2 - 224.6 °F)[2][3]
Boiling Point No data available (Predicted: 243.0 ± 35.0 °C)[2][3]
Solubility Poor in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform, dichloromethane)[1][2]
Density Predicted: 1.911 ± 0.06 g/cm³[2]

Hazard Identification and Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] Adherence to the following warnings is critical.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[3][5][7][8]
Skin Corrosion/IrritationCategory 2GHS07 (Exclamation Mark)Warning H315: Causes skin irritation[3][5][8]
Serious Eye Damage/IrritationCategory 2GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[3][5][8]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[3][5][8]

Safe Handling Protocols

Safe handling requires a combination of robust engineering controls, appropriate personal protective equipment, and standardized laboratory procedures.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][9] For all procedures involving this solid, work within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or fumes.[9][10]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are located in close proximity to the workstation and are readily accessible in case of an emergency.[3][10][11]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical splash goggles that meet NIOSH (US) or EN 166 (EU) standards.[2][3][9][12]

  • Skin Protection: Wear a fully buttoned lab coat and suitable protective gloves.[2][3] For pyridine and its derivatives, nitrile or neoprene gloves are recommended over latex.[9] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[12]

  • Respiratory Protection: Avoid breathing dust.[3][4] If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA-approved respirator.[11]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[3] Do not eat, drink, or smoke in the laboratory work area.[3][8]

General Handling Workflow

The following workflow diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G start Start: Prepare for Experiment prep_area 1. Prepare & Decontaminate Work Area (Chemical Fume Hood) start->prep_area don_ppe 2. Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_area->don_ppe retrieve_chem 3. Retrieve Chemical from Storage (Verify Label) don_ppe->retrieve_chem perform_exp 4. Perform Experimental Work (Avoid Dust Generation) retrieve_chem->perform_exp cleanup 5. Decontaminate Equipment & Work Area Dispose of Waste Properly perform_exp->cleanup return_chem 6. Return Chemical to Secure Storage cleanup->return_chem doff_ppe 7. Doff PPE Correctly return_chem->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: Standard workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure or a spill.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the person to fresh air. Keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or physician.[3][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical attention.[3]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[2][3][9] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3][8]
Ingestion Rinse mouth with water. Call a POISON CENTER or physician if you feel unwell.[3][8] Do NOT induce vomiting.[12]
Spill Response Protocol

For any spill, the priority is to ensure personnel safety and prevent the spread of contamination.

G spill Spill Occurs alert 1. Alert Personnel in Immediate Area spill->alert assess 2. Assess Spill Size & Risk (Ensure PPE is worn) alert->assess decision Is the spill large or unmanageable? assess->decision evacuate Evacuate Area Call Emergency Response / EHS decision->evacuate Yes contain 3. Contain Spill with Absorbent Material (e.g., Sand, Vermiculite) decision->contain No (Small Spill) collect 4. Carefully Collect Absorbed Material (Use non-sparking tools) contain->collect dispose 5. Place Waste in a Sealed, Labeled Container collect->dispose decon 6. Decontaminate Spill Area & Equipment dispose->decon report 7. Report Incident to Supervisor decon->report

Caption: Emergency response workflow for a chemical spill.

Storage and Disposal

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.[1]

Storage Conditions
ParameterRequirementSource(s)
Location Store in a cool, dry, and well-ventilated place.[1][3]
Container Keep containers tightly closed.[3][8][9] Glass containers with excellent sealing are recommended.
Security Store in a locked cabinet or area accessible only to authorized personnel.[3][4][13]
Incompatibilities Keep away from heat, sparks, open flames, and other ignition sources.[1][10] Store separately from strong oxidizing agents.[2][10]
Chemical Storage Logic

The following diagram illustrates the decision-making process for the correct storage of incoming chemicals like this compound.

G receive Receive Chemical check_container 1. Check Container Integrity receive->check_container check_sds 2. Review SDS for Storage Requirements check_container->check_sds storage_area 3. Designate Primary Storage Area check_sds->storage_area q1 Is area cool, dry, & well-ventilated? storage_area->q1 q2 Is it away from ignition sources? q1->q2 Yes relocate Find Suitable Storage Location q1->relocate No q3 Is it separate from incompatibles (e.g., strong oxidizers)? q2->q3 Yes q2->relocate No store 4. Place in Secure Storage q3->store Yes q3->relocate No log 5. Log Chemical in Inventory store->log end Storage Complete log->end relocate->storage_area

Caption: Logical decision flow for proper chemical storage.

Disposal

Waste material and empty containers must be disposed of through an approved waste disposal plant.[3] Follow all applicable local, regional, and national regulations for hazardous waste disposal.[8] Do not allow the product to be released into the environment.[11][14]

References

A Comprehensive Technical Review of 3,5-Dibromo-4-methylpyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of two reactive bromine atoms flanking a methyl group on the pyridine ring, make it a valuable intermediate in the synthesis of a wide range of functionalized molecules. This technical guide provides a comprehensive overview of the key literature surrounding this compound, focusing on its synthesis, reactivity, and applications in medicinal chemistry, agrochemicals, and materials science. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₅Br₂N[1]
Molar Mass250.92 g/mol [1]
Melting Point104-107 °C[1][2]
Boiling Point243.0 ± 35.0 °C (Predicted)[1][2]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in organic solvents such as alcohols and ethers; low solubility in water.[1][3]
Density1.911 ± 0.06 g/cm³ (Predicted)[1][2]

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Bromination of 4-Methylpyridine

A common method for the synthesis of this compound involves the direct bromination of 4-methylpyridine.[1] This electrophilic aromatic substitution reaction typically utilizes bromine in a suitable solvent.

G 4-Methylpyridine 4-Methylpyridine This compound This compound 4-Methylpyridine->this compound Br2, Solvent

Caption: Bromination of 4-Methylpyridine.

Experimental Protocol: Detailed experimental protocols for this specific reaction are not readily available in the public domain. However, a general procedure would involve the slow addition of bromine to a solution of 4-methylpyridine in a suitable solvent, such as acetic acid or sulfuric acid, followed by heating to promote the reaction. The product would then be isolated by neutralization and extraction.

Methylation of 3,5-Dibromopyridine

An alternative approach involves the methylation of 3,5-dibromopyridine.[4] This method is particularly useful when 3,5-dibromopyridine is a more accessible starting material. The reaction typically proceeds via a lithiation-alkylation sequence.

G 3,5-Dibromopyridine 3,5-Dibromopyridine Intermediate Intermediate 3,5-Dibromopyridine->Intermediate 1. n-BuLi, Diisopropylamine, THF, -78 °C This compound This compound Intermediate->this compound 2. Methyl iodide

Caption: Synthesis from 3,5-Dibromopyridine.

Experimental Protocol: Synthesis of this compound from 3,5-Dibromopyridine [4]

  • To a solution of diisopropylamine (3.6 mL, 1.02 equiv.) in anhydrous THF (145 mL) maintained at -10 °C under an argon atmosphere, a solution of n-butyllithium in hexane (1.6 N, 16 mL) is added dropwise.

  • The reaction mixture is then cooled to -78 °C.

  • A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 mL), pre-cooled to -78 °C, is added dropwise to the reaction mixture.

  • The mixture is stirred for 30 minutes at -78 °C.

  • Methyl iodide (2.17 mL, 1.4 equiv.) is added dropwise, and stirring is continued for 2 hours at -78 °C.

  • A saturated aqueous NH₄Cl solution (120 mL) is added to quench the reaction.

  • The solvents are evaporated, and the residue is extracted with ethyl acetate.

  • The organic phase is washed with brine, dried over MgSO₄, and evaporated.

  • The resulting yellow solid is taken up in ethyl acetate, and the suspension is filtered.

  • The filtrate is evaporated, and the residue is purified by chromatography on silica gel using a petroleum ether/EtOAc (97.5/2.5) mixture as the eluent to afford 1.67 g of this compound as a white solid.[4]

Reactivity of this compound

The two bromine atoms on the pyridine ring of this compound are susceptible to a variety of cross-coupling reactions, making it a valuable substrate for the synthesis of more complex molecules. These reactions are typically catalyzed by palladium complexes.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 3- and 5-positions of the pyridine ring.

G cluster_0 Coupling Partner Arylboronic acid Arylboronic acid 3-Aryl-5-bromo-4-methylpyridine 3-Aryl-5-bromo-4-methylpyridine Terminal alkyne Terminal alkyne 3-Alkynyl-5-bromo-4-methylpyridine 3-Alkynyl-5-bromo-4-methylpyridine Amine Amine 3-Amino-5-bromo-4-methylpyridine 3-Amino-5-bromo-4-methylpyridine This compound This compound This compound->3-Aryl-5-bromo-4-methylpyridine Suzuki-Miyaura This compound->3-Alkynyl-5-bromo-4-methylpyridine Sonogashira This compound->3-Amino-5-bromo-4-methylpyridine Buchwald-Hartwig

Caption: Key Cross-Coupling Reactions.

Experimental Protocols: While specific, detailed protocols for these coupling reactions with this compound are not readily available in the searched literature, general procedures for similar bromopyridines can be adapted. The following are representative protocols.

General Procedure for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., toluene/water, dioxane/water) is added.

  • The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the mixture is worked up by extraction and purified by chromatography.

General Procedure for Sonogashira Coupling:

  • To a mixture of this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, add a terminal alkyne (1.1-1.5 equiv.) and a base (e.g., triethylamine, diisopropylamine).

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction mixture is then quenched, extracted, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.).

  • This compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene, dioxane) are added.

  • The mixture is heated with stirring until the starting material is consumed.

  • After cooling, the reaction is quenched, and the product is isolated and purified.

Applications of this compound

The versatility of this compound as a synthetic intermediate has led to its use in various fields.

Medicinal Chemistry

This compound is a key intermediate in the synthesis of various drug molecules.[3] The pyridine scaffold is a common motif in many biologically active compounds, and the bromo substituents provide convenient handles for the introduction of diverse functional groups to modulate the pharmacological properties of the target molecules. It has been used in the development of compounds with potential antibacterial, anti-inflammatory, and anti-tumor activities.[3]

Agrochemicals

In the field of agricultural chemistry, this compound serves as a precursor for the synthesis of pesticides.[3] Pyridine-containing compounds often exhibit biological activity against pests and pathogens. By utilizing this building block, chemists can design and synthesize novel, effective, and environmentally friendly pesticides.[3]

Materials Science

The unique electronic and structural properties of the this compound core make it a candidate for applications in materials science.[3] Through chemical modification, it can be incorporated into functional materials, such as those used in organic light-emitting diodes (OLEDs) and solar cells, to potentially enhance their performance and efficiency.[3]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Data
¹H NMR The spectrum would be expected to show a singlet for the methyl protons (around 2.5 ppm) and a singlet for the two equivalent aromatic protons (at positions 2 and 6) in the downfield region (around 8.5 ppm).
¹³C NMR The spectrum would show distinct signals for the methyl carbon, the two equivalent bromine-substituted carbons, the two equivalent aromatic CH carbons, and the carbon bearing the methyl group.
Mass Spec. The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two bromine atoms.
IR The IR spectrum would exhibit characteristic peaks for C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its bromine atoms in a range of palladium-catalyzed cross-coupling reactions make it an important intermediate for the preparation of a wide variety of functionalized pyridine derivatives. Its applications in medicinal chemistry, agrochemicals, and materials science highlight its significance in the development of new drugs, crop protection agents, and advanced materials. Further research into the reactivity and applications of this compound is likely to uncover new and innovative uses for this important synthetic tool.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3,5-Dibromo-4-methylpyridine with various arylboronic acids. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is favored in pharmaceutical and materials science research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

This compound is a valuable building block, offering two reactive sites for functionalization. The selective mono- or di-arylation of this substrate allows for the synthesis of a wide range of substituted pyridine derivatives, which are key scaffolds in many biologically active molecules. The regioselectivity of the reaction (i.e., which bromine atom reacts first) can be influenced by the choice of catalyst, ligands, base, and reaction conditions, offering a pathway to selectively synthesize 3-aryl-5-bromo-4-methylpyridine or 3,5-diaryl-4-methylpyridine.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of brominated pyridines with arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

EntrySubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Product
12-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012>902-Phenyl-4-methylpyridine
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9512855-(4-Methoxyphenyl)-2-methylpyridin-3-amine[1]
33-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one4-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃Ethanol/H₂O135 (MW)0.67923-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Experimental Protocols

The following are detailed, generalized protocols for mono- and di-arylation of this compound. Note: These are representative protocols based on similar substrates and will likely require optimization for this compound.

Protocol 1: Selective Mono-arylation of this compound

This protocol aims for the selective coupling at one of the bromine positions. Typically, the bromine at the 3-position is more sterically hindered, which may allow for selective reaction at the 5-position. Careful control of stoichiometry and reaction time is crucial.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction has reached the desired conversion to the mono-arylated product, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-aryl-5-bromo-4-methylpyridine or 5-aryl-3-bromo-4-methylpyridine.

Protocol 2: Di-arylation of this compound

This protocol is designed for the coupling of both bromine positions with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 3.0-4.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base as indicated above.

  • Heat the reaction mixture to a higher temperature if necessary (e.g., 100-140 °C) with vigorous stirring for an extended period (12-24 hours).

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform the work-up as described in steps 7-8 of Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3,5-diaryl-4-methylpyridine.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation (R²-B(OR)₂) PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² ArylHalide This compound (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Experimental_Workflow start Start reagents Weigh Reactants: - this compound - Arylboronic Acid - Catalyst & Base start->reagents setup Assemble Reaction in Schlenk Flask reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

References

Application Notes and Protocols for the Use of 3,5-Dibromo-4-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-methylpyridine is a pivotal intermediate in the landscape of pharmaceutical synthesis.[1][2] Its unique structure, featuring two bromine atoms at positions amenable to substitution, makes it a versatile building block for the construction of complex molecular architectures.[1] This halogenated pyridine derivative is particularly valuable in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of a wide array of therapeutic agents, including those with potential anti-tumor, anti-inflammatory, antibacterial, and kinase-inhibiting properties.[1]

The bromine atoms on the pyridine ring serve as highly effective leaving groups in reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkynyl, and amino moieties, respectively. This flexibility is crucial for medicinal chemists in the process of lead optimization and the development of novel drug candidates.

Applications in Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of various biologically active compounds. Its applications span several therapeutic areas:

  • Anticancer Agents: This intermediate is utilized in the synthesis of combretastatin A-4 analogues, which are known for their potent tubulin polymerization inhibition and antitumor properties.[3][4] The pyridine ring acts as a bioisosteric replacement for the central olefinic bridge in the natural product, often leading to compounds with improved pharmacokinetic profiles.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be functionalized to create compounds that target specific kinases involved in cancer cell signaling pathways.

  • Anti-inflammatory and Antibacterial Agents: The versatility of this building block allows for its incorporation into novel molecular frameworks aimed at treating inflammatory conditions and bacterial infections.

Key Synthetic Reactions and Protocols

The primary utility of this compound in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three key transformations.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Synthesis of 3-Aryl-5-bromo-4-methylpyridine

  • Materials:

    • This compound

    • Arylboronic acid (1.1 equivalents)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-4-methylpyridine.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3K₂CO₃Dioxane/H₂O 4:1901285
24-Methoxyphenylboronic acid3K₂CO₃Dioxane/H₂O 4:1901288
33-Pyridylboronic acid3Cs₂CO₃Dioxane/H₂O 4:11001675

The Sonogashira coupling is employed to introduce alkyne functionalities, which are important in various drug molecules for their linear geometry and ability to participate in further transformations.[5]

Experimental Protocol: Synthesis of 3-Alkynyl-5-bromo-4-methylpyridine

  • Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

    • Copper(I) iodide (CuI) (0.1 equivalents)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until completion (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃NTHF25892
2EthynyltrimethylsilanePd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃NTHF25695
31-HexynePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)DIPADMF501280

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[6][7]

Experimental Protocol: Synthesis of 3-Amino-5-bromo-4-methylpyridine Derivatives

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

    • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

    • Add this compound (1.0 eq) and the amine (1.2 eq).

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2 mol%), XPhos (8 mol%)NaOtBuToluene1001890
2AnilinePd(OAc)₂ (2 mol%), BINAP (4 mol%)Cs₂CO₃Toluene1102478
3BenzylaminePd₂(dba)₃ (2 mol%), RuPhos (8 mol%)K₃PO₄Dioxane1001685

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Product_Molecule 3-Aryl-5-bromo-4-methylpyridine This compound->Product_Molecule Suzuki Coupling Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Product_Molecule Catalyst Pd(dppf)Cl2 Catalyst->Product_Molecule Base K2CO3 Base->Product_Molecule Solvent Dioxane/H2O Solvent->Product_Molecule Synthetic_Pathway start This compound suzuki Suzuki Coupling (+ ArB(OH)2) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (+ R1R2NH) start->buchwald prod_suzuki 3-Aryl-5-bromo-4-methylpyridine suzuki->prod_suzuki prod_sonogashira 3-Alkynyl-5-bromo-4-methylpyridine sonogashira->prod_sonogashira prod_buchwald 3-Amino-5-bromo-4-methylpyridine buchwald->prod_buchwald api Active Pharmaceutical Ingredient (API) prod_suzuki->api Further Functionalization prod_sonogashira->api Further Functionalization prod_buchwald->api Further Functionalization

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-4-methylpyridine is a versatile heterocyclic building block crucial in the development of pharmaceuticals and functional materials. Its two bromine atoms at the 3 and 5 positions offer opportunities for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of complex, multi-substituted pyridine derivatives. These reactions are foundational in modern organic synthesis for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[1][2] This document provides detailed protocols and application data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound.

A key aspect of reactions with this compound is the potential for regioselectivity. Depending on the reaction conditions, it is possible to achieve mono- or di-substitution, providing a pathway to a diverse array of molecular architectures.[3][4] For example, selective lithiation followed by functionalization has been demonstrated, indicating the differential reactivity of the two bromine sites.[3]

General_Reaction_Scheme sub_35_dibromo This compound p1 sub_35_dibromo->p1 node_mono 3-Bromo-5-substituted- 4-methylpyridine node_di 3,5-Disubstituted- 4-methylpyridine p1->node_mono p1->node_mono Pd Catalyst, Partner 1 (Selective Conditions) p1->node_di p1->node_di Pd Catalyst, Partner 1 & 2 (Sequential or Di-coupling) p2

Caption: General scheme for functionalizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[5][6] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups, which are common motifs in biologically active molecules.[5][7] The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields and can be tuned to favor either mono- or di-arylation.[6][8]

Caption: Suzuki-Miyaura mono-arylation of this compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)901875-85Conditions adapted for bromopyridines.[5][9]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene10016~90SPhos is effective for heteroaryl halides.
3Thien-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018~88Cesium carbonate is a strong base suitable for less reactive substrates.
4Phenylboronic acid (di-substitution)Pd(dppf)Cl₂ (5)-K₂CO₃ (3.0)1,4-Dioxane/H₂O (5:1)10024>70Higher catalyst loading and longer time may promote di-substitution.[10]

Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from established procedures for substituted bromopyridines.[5][7][9]

  • Materials :

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.1 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous and degassed 1,4-Dioxane (8 mL) and Water (2 mL)

  • Reaction Setup :

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Procedure :

    • Add the degassed 1,4-dioxane and water via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up and Purification :

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)–C(sp) bonds between an aryl halide and a terminal alkyne.[11] This reaction typically employs a dual catalytic system of palladium and copper(I).[12][13] It is highly effective for synthesizing arylalkynes from this compound, which are valuable intermediates for creating more complex molecules and materials. Selective mono-alkynylation can be achieved by controlling stoichiometry and reaction conditions.[14]

Data Presentation: Representative Sonogashira Coupling Conditions

EntryCoupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (3.0)THF606>90Standard conditions for Sonogashira coupling.[15]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)Diisopropylamine (3.0)DMF808~85TMS-protected alkynes are common coupling partners.
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃ (2.5)Acetonitrile7012~80Alternative base and solvent system.

Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[12][15]

  • Materials :

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Reaction Setup :

    • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Procedure :

    • Add anhydrous, degassed THF and triethylamine via syringe.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification :

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether (30 mL).

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][16] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in medicinal chemistry. Using this compound, this method allows for the introduction of primary or secondary amine functionalities.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes | |:---:|:---|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 | A common system for coupling secondary amines.[15] | | 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | ~80 | Conditions suitable for coupling anilines. | | 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 16 | ~85 | BrettPhos is effective for a broad range of amines. |

Experimental Protocol: Mono-Amination via Buchwald-Hartwig Coupling

This protocol is adapted from established procedures for the amination of aryl bromides.[15][17]

  • Materials :

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

    • Xantphos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (10 mL)

  • Reaction Setup :

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

    • Add this compound and a stir bar.

    • Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe.

  • Procedure :

    • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification :

    • After completion, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

Experimental_Workflow start Start reagents 1. Add solid reagents (Aryl Halide, Base, Catalyst, Ligand) to a flame-dried Schlenk flask. start->reagents inert 2. Evacuate and backfill flask with inert gas (3x). reagents->inert solvents 3. Add anhydrous, degassed solvents and liquid reagents via syringe. inert->solvents heat 4. Heat reaction mixture with vigorous stirring. solvents->heat monitor 5. Monitor reaction progress (TLC, LC-MS, GC-MS). heat->monitor workup 6. Cool, quench reaction, and perform aqueous work-up. monitor->workup purify 7. Dry organic layer and concentrate solvent. workup->purify characterize 8. Purify crude product via column chromatography. purify->characterize end End Product characterize->end

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Generalized Catalytic Cycle

All three cross-coupling reactions proceed through a similar catalytic cycle involving a palladium(0)/palladium(II) interchange.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ii Ar-Pd(II)(X)L₂ pd0->pd_ii Ar-X pd0:e->pd_ii:w ox_add Oxidative Addition (Ar-X) pd_ii_r Ar-Pd(II)(R)L₂ pd_ii->pd_ii_r R-M pd_ii:s->pd_ii_r:n trans Transmetalation (with R-M) pd_ii_r->pd0 pd_ii_r:w->pd0:e product Ar-R Product pd_ii_r->product red_elim Reductive Elimination l_ox_add Oxidative Addition l_trans Transmetalation l_red_elim Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Functionalization of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring in 3,5-Dibromo-4-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for applications in pharmaceutical and agrochemical research. The presence of two bromine atoms at the 3- and 5-positions allows for selective and sequential functionalization through various modern synthetic methodologies.

Overview of Functionalization Strategies

The two bromine substituents on the this compound ring offer multiple avenues for chemical modification. The primary strategies for functionalization include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can, under carefully controlled conditions, allow for selective mono-functionalization. Key examples include:

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

    • Sonogashira Coupling: For the introduction of alkynyl moieties.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.

  • Lithiation and Electrophilic Quench: This method involves a bromine-lithium exchange followed by the addition of an electrophile to introduce a wide range of functional groups. Regioselectivity can be achieved at low temperatures.

These methodologies enable the synthesis of a diverse library of substituted 4-methylpyridines, which are valuable scaffolds in drug discovery and materials science.

Application Notes

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for the functionalization of this compound. The choice of catalyst, ligand, base, and reaction conditions can influence the regioselectivity and yield of the desired product.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active molecules. While selective mono-arylation can be challenging, it is often achievable by carefully controlling the stoichiometry of the boronic acid and the reaction time.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888
Note: Yields are representative for mono-arylation of similar bromopyridine substrates and may vary for this compound.

The Sonogashira coupling is a reliable method for the introduction of terminal alkynes onto the pyridine scaffold, leading to the formation of alkynylpyridines. These products are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions. Regioselective mono-alkynylation is generally favored under controlled conditions.

Table 2: Representative Conditions and Yields for Sonogashira Coupling of Bromopyridines

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃N (2)THF60690
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)Dipea (2)DMF80885
31-HeptynePd(OAc)₂ (2)PPh₃ (4), CuI (5)K₂CO₃ (2)Toluene/H₂O (4:1)1001278
Note: Yields are representative for mono-alkynylation of similar bromopyridine substrates and may vary for this compound.

The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and a wide range of primary and secondary amines. This reaction is of great importance in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties. Selective mono-amination at the more reactive position can be achieved with careful control of the reaction parameters. For many dihalopyridines, amination occurs preferentially at the position ortho to the nitrogen atom.

Table 3: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
2n-ButylaminePd(OAc)₂ (1)RuPhos (2)NaOtBu (1.5)Toluene80-1004-12Good to High
3MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Dioxane1008-16High
Note: Yields are representative for mono-amination of similar bromopyridine substrates and may vary for this compound.
B. Lithiation and Electrophilic Quench

Bromine-lithium exchange provides a powerful method for the regioselective functionalization of this compound. By using an organolithium reagent at low temperatures, one of the bromine atoms can be selectively replaced with a lithium atom, which can then be quenched with a variety of electrophiles. A specific example from the patent literature demonstrates the formylation at the 3-position.[1]

Table 4: Representative Conditions and Yields for Lithiation and Electrophilic Quench

EntryElectrophileLithiation ReagentSolventTemp. (°C)ProductYield (%)
1N,N-Dimethylformamide (DMF)n-ButyllithiumTHF-1005-Bromo-4-methylpyridine-3-carbaldehydeNot Reported[1]
2Benzaldehyden-ButyllithiumTHF-78(5-Bromo-4-methylpyridin-3-yl)(phenyl)methanolGood
3Trimethylsilyl chloride (TMSCl)n-ButyllithiumTHF-783-Bromo-4-methyl-5-(trimethylsilyl)pyridineHigh
Note: Yields are representative and based on general knowledge of lithiation-quench reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol provides a general method for the mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous THF

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the mono-amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (10 mL) and the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Procedure for Lithiation and Formylation

This protocol is adapted from the patent literature for the formylation of this compound.[1]

Materials:

  • This compound

  • n-Butyllithium (1.05 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equivalents)

  • Anhydrous THF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Low-temperature bath (-100 °C)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -100 °C using a liquid nitrogen/ether bath.

  • Slowly add n-butyllithium (1.05 mmol) dropwise, maintaining the temperature at -100 °C.

  • Stir the reaction mixture for 5 minutes at -100 °C.

  • Add anhydrous DMF (1.5 mmol) dropwise.

  • Stir the reaction for 20 minutes at -100 °C, then allow it to warm to -78 °C and stir for an additional hour.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-4-methylpyridine-3-carbaldehyde.

Visualizations

Functionalization_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_lithiation Lithiation-Substitution start This compound suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki Pd catalyst, base sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu catalyst, base buchwald Buchwald-Hartwig (+ R2NH) start->buchwald Pd catalyst, base lithiation 1. n-BuLi, -100°C 2. Electrophile (E+) start->lithiation suzuki_prod 3-Aryl-5-bromo-4-methylpyridine suzuki->suzuki_prod sonogashira_prod 3-Alkynyl-5-bromo-4-methylpyridine sonogashira->sonogashira_prod buchwald_prod 3-Amino-5-bromo-4-methylpyridine buchwald->buchwald_prod lithiation_prod 3-E-5-bromo-4-methylpyridine lithiation->lithiation_prod

Caption: Reaction pathways for the functionalization of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction (if necessary) monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Characterized Product purify->product

Caption: General experimental workflow for cross-coupling and lithiation reactions.

References

Application Notes and Protocols: Experimental Setup for Miyaura Borylation of 3,5-Dibromo-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Miyaura borylation of 3,5-dibromo-4-methylpyridine. This reaction is a crucial step in the synthesis of complex molecules, particularly in the development of pharmaceutical compounds, as it allows for the selective introduction of a boronic ester functional group, a versatile handle for subsequent cross-coupling reactions.

Introduction

The Miyaura borylation is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic esters from the corresponding halides or triflates.[1][2] For substrates such as this compound, a key challenge is achieving regioselective borylation. The electronic properties of the pyridine ring and the steric environment around the bromine atoms influence the reaction's outcome. These protocols are designed to provide a robust starting point for researchers, with considerations for reaction optimization.

Data Presentation: Reaction Components and Conditions

The following tables summarize typical reagents, catalysts, bases, and solvents employed in the Miyaura borylation of dihalopyridine derivatives, providing a basis for experimental design.

Table 1: Key Reagents and Their Roles

Reagent/ComponentFormulaRoleTypical Stoichiometry (equiv.)
This compoundC₆H₅Br₂NSubstrate1.0
Bis(pinacolato)diboronB₂(pin)₂Boron source1.1 - 1.5
Palladium Catalyste.g., Pd(dppf)Cl₂Catalyst0.01 - 0.05
Basee.g., KOAcActivates diboron reagent2.0 - 3.0
Solvente.g., 1,4-DioxaneReaction medium-

Table 2: Common Catalysts, Ligands, and Bases

CatalystLigandBaseNotes
Pd(dppf)Cl₂dppf (integral)KOAcA standard and widely used catalyst/base combination.[3]
Pd(OAc)₂SPhosK₃PO₄Effective for electron-deficient heteroaryl halides.
Pd₂(dba)₃XPhosCs₂CO₃Often used for challenging substrates.
Pd(PPh₃)₄PPh₃ (integral)Na₂CO₃A classic catalyst, though sometimes less active.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Miyaura borylation of this compound.

Miyaura_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, Bis(pinacolato)diboron, Base, and Solvent start->reagents degas Degas the reaction mixture (e.g., Ar sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the reaction mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous work-up and extraction filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain pure product purify->product

Caption: General workflow for the Miyaura borylation reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the mono-borylation of this compound. Researchers should note that optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific derivatives or desired outcomes.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂(pin)₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Celite

Equipment:

  • Round-bottom flask or reaction vial suitable for the scale of the reaction

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: To the degassed mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv.).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or the desired level of conversion is reached (typically 3-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry. The following diagram illustrates the key steps involved.

Miyaura_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n ArX_PdII Ar(X)Pd(II)L_n Pd0->ArX_PdII Oxidative Addition Ar_OAc_PdII Ar(OAc)Pd(II)L_n ArX_PdII->Ar_OAc_PdII Ligand Exchange Ar_Bpin_PdII Ar(Bpin)Pd(II)L_n Ar_OAc_PdII->Ar_Bpin_PdII Transmetalation Ar_Bpin_PdII->Pd0 Reductive Elimination ArBpin Ar-Bpin (Product) Ar_Bpin_PdII->ArBpin ArX Ar-X (this compound) ArX->ArX_PdII B2pin2 B₂(pin)₂ B2pin2->Ar_OAc_PdII KOAc KOAc KOAc->Ar_OAc_PdII KX KX BpinOAc Bpin-OAc

Caption: Catalytic cycle of the Miyaura borylation reaction.

Concluding Remarks

The provided protocols offer a solid foundation for conducting the Miyaura borylation of this compound derivatives. For drug development professionals, the ability to selectively functionalize such scaffolds is paramount for generating diverse compound libraries for screening. Researchers are encouraged to adapt and optimize these conditions to suit their specific substrates and research goals. Careful monitoring and purification are essential for obtaining the desired boronic esters in high purity.

References

Application Notes and Protocols: 3,5-Dibromo-4-methylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,5-Dibromo-4-methylpyridine as a building block in the synthesis of advanced materials for various applications, particularly in the field of organic electronics.

Introduction

This compound is a versatile bifunctional pyridine derivative that holds significant promise as a precursor in materials science. Its two bromine atoms provide reactive sites for cross-coupling reactions, enabling the construction of conjugated polymers and complex organic molecules. The pyridine ring itself can impart desirable electronic and coordination properties to the final material. While direct applications are still emerging, its structural motifs are found in materials developed for Organic Light-Emitting Diodes (OLEDs), conductive polymers, and potentially as a ligand in Metal-Organic Frameworks (MOFs).[1][2][3]

Key Applications in Materials Science

The primary application of this compound in materials science is as a monomer or intermediate for the synthesis of:

  • Conjugated Polymers for Organic Electronics: The dibromo functionality allows for polymerization through cross-coupling reactions like Suzuki or Stille coupling to form poly(pyridine)s. These polymers can exhibit semiconducting properties suitable for use in electronic devices.[1][2]

  • Small Molecules for Organic Light-Emitting Diodes (OLEDs): It can be used to synthesize hole transport materials (HTMs), electron transport materials (ETMs), or host materials for phosphorescent emitters in OLEDs.[4] The pyridine moiety can enhance electron transport and injection.

  • Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring can coordinate to metal ions, making this compound a potential ligand for the synthesis of MOFs with interesting electronic or catalytic properties.

Data Presentation: Properties of Representative Pyridine-Based Materials

While specific quantitative data for materials directly synthesized from this compound is limited in publicly available literature, the following table summarizes the properties of analogous pyridine-containing polymers and small molecules to provide an expectation of performance.

Material TypeExample Structure/MonomerHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Band Gap (eV)Application
Polymer Poly(p-phenylene-co-2,6-pyridine)-5.8-2.73.1Electron Transport Layer
Small Molecule Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)-5.4-2.43.0Phosphorescent Emitter
Small Molecule 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPT)-6.5-2.83.7Electron Transport Layer

Experimental Protocols

Protocol 1: Synthesis of a Poly(pyridine-alt-fluorene) Copolymer via Suzuki Coupling

This protocol describes a general method for the synthesis of a conjugated copolymer using this compound and a fluorene-based diboronic ester.

Materials:

  • This compound

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to create an inert atmosphere.

  • Solvent and Base Addition: Under a positive flow of argon, add anhydrous toluene (15 mL) and a 2 M aqueous solution of K₂CO₃ (5 mL).

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL).

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer sequentially with deionized water, acetone, and methanol. Further purify the polymer by Soxhlet extraction with acetone for 24 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Synthesis of a Pyridine-Containing Small Molecule for OLEDs via Suzuki Coupling

This protocol outlines the synthesis of a diarylated pyridine derivative.

Materials:

  • This compound

  • (4-(Diphenylamino)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), (4-(diphenylamino)phenyl)boronic acid (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and a 2 M aqueous solution of Na₂CO₃ (10 mL).

  • Reaction: Degas the mixture by bubbling argon through it for 20 minutes. Heat the reaction mixture to reflux (approximately 90 °C) and stir for 24 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mandatory Visualizations

experimental_workflow_polymer_synthesis cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product r1 This compound p1 Mix in Schlenk Flask r1->p1 r2 Diboronic Ester r2->p1 r3 Catalyst & Ligand r3->p1 r4 Base (K₂CO₃) p3 Add Solvents r4->p3 p2 Inert Atmosphere (Ar) p1->p2 p2->p3 p4 Heat & Stir (90°C, 48h) p3->p4 pu1 Precipitate in Methanol p4->pu1 pu2 Filter pu1->pu2 pu3 Wash (H₂O, Acetone, MeOH) pu2->pu3 pu4 Soxhlet Extraction pu3->pu4 pu5 Dry in Vacuum Oven pu4->pu5 prod Purified Conjugated Polymer pu5->prod suzuki_coupling_pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst oa Oxidative Addition pd0->oa pd_complex R-Pd(II)-X Complex oa->pd_complex tm Transmetalation pd_complex->tm pd_intermediate R-Pd(II)-R' Complex tm->pd_intermediate re Reductive Elimination pd_intermediate->re re->pd0 product Coupled Product (R-R') re->product aryl_halide This compound (R-X) aryl_halide->oa boronic_acid Arylboronic Acid (R'-B(OH)₂) boronic_acid->tm base Base base->tm

References

Application Notes: Synthesis of Novel Bromodomain and Extra-Terminal Domain (BET) Inhibitors from 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of potent bromodomain-containing protein 4 (BRD4) inhibitors, a promising class of anti-cancer agents, utilizing 3,5-Dibromo-4-methylpyridine as a key starting material. This document outlines the synthetic strategy, experimental procedures, biological activity data, and the relevant signaling pathway.

Introduction

This compound is a versatile and readily available building block in medicinal chemistry. Its two bromine atoms at positions 3 and 5 offer sites for sequential and regioselective functionalization through various cross-coupling reactions, making it an ideal scaffold for the synthesis of diverse compound libraries for drug discovery.[1] This note focuses on its application in the synthesis of inhibitors targeting BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. BRD4 is a key epigenetic reader that plays a crucial role in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[2][3]

Synthetic Strategy

The synthetic approach involves a sequential functionalization of the this compound core. The first step is a regioselective lithiation followed by formylation to introduce an aldehyde group at the 5-position. The resulting intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction at the 3-position to introduce a desired aryl or heteroaryl moiety. Subsequent reductive amination of the aldehyde provides the final inhibitor. This strategy allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-methyl-3-formylpyridine (Intermediate 2)

Materials:

  • This compound (1)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1) (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add n-Butyllithium (1.05 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

  • Add N,N-Dimethylformamide (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-4-methyl-3-formylpyridine (2).

Protocol 2: Synthesis of 5-(Aryl)-4-methyl-3-formylpyridine (Intermediate 3) via Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-4-methyl-3-formylpyridine (2)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 5-Bromo-4-methyl-3-formylpyridine (2) (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by silica gel column chromatography to yield the desired 5-(Aryl)-4-methyl-3-formylpyridine (3).

Protocol 3: Synthesis of Final BRD4 Inhibitor (Compound 4) via Reductive Amination

Materials:

  • 5-(Aryl)-4-methyl-3-formylpyridine (3)

  • Amine (e.g., piperidine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(Aryl)-4-methyl-3-formylpyridine (3) (1.0 eq) and the desired amine (1.1 eq) in dichloromethane.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the final BRD4 inhibitor (4).

Biological Activity Data

The synthesized compounds were evaluated for their inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1) using a competitive binding assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Compound IDR-group (from Arylboronic acid)BRD4-BD1 IC₅₀ (nM)
4a Phenyl250
4b 4-Fluorophenyl180
4c 3-Chlorophenyl210
4d 4-Methoxyphenyl350
Reference (JQ1) -50

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Intermediate 2 cluster_1 Suzuki-Miyaura Coupling cluster_2 Final Product Synthesis start This compound (1) step1 Regioselective Lithiation (n-BuLi, THF, -78°C) start->step1 step2 Formylation (DMF, -78°C) step1->step2 intermediate2 5-Bromo-4-methyl-3-formylpyridine (2) step2->intermediate2 step3 Suzuki Coupling (Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃) intermediate2->step3 intermediate3 5-(Aryl)-4-methyl-3-formylpyridine (3) step3->intermediate3 step4 Reductive Amination (Amine, NaBH(OAc)₃, DCM) intermediate3->step4 final_product BRD4 Inhibitor (4) step4->final_product

Caption: Synthetic workflow for BRD4 inhibitors.

BRD4 Signaling Pathway

G BRD4_Inhibitor BRD4 Inhibitor (from this compound) BRD4 BRD4 BRD4_Inhibitor->BRD4 Inhibition PTEFb P-TEFb BRD4->PTEFb Recruitment Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binding RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Activation Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes Leads to Cell_Proliferation Tumor Cell Proliferation Oncogenes->Cell_Proliferation Drives

Caption: BRD4 signaling pathway and inhibition.

References

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-4-methylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,5-dibromo-4-methylpyridine, a key building block in medicinal chemistry and materials science. Furthermore, methodologies for the derivatization of this scaffold via Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, enabling the creation of diverse molecular libraries for drug discovery and other applications.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route may depend on the availability of starting materials and desired scale.

Route 1: Synthesis from 3,5-Dibromopyridine

This method involves the directed ortho-metalation of 3,5-dibromopyridine followed by methylation. It is a highly regioselective and efficient laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound from 3,5-Dibromopyridine [1]

Materials:

  • 3,5-Dibromopyridine

  • Diisopropylamine

  • n-Butyllithium (1.6 M in hexane)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of diisopropylamine (3.6 mL, 1.02 equiv.) in anhydrous THF (145 mL) maintained at -10°C under an argon atmosphere, add a solution of n-butyllithium in hexane (1.6 N, 16 mL) dropwise.

  • Cool the reaction mixture to -78°C.

  • Slowly add a solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 mL), pre-cooled to -78°C, to the reaction mixture dropwise.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add methyl iodide (2.17 mL, 1.4 equiv.) dropwise to the reaction mixture.

  • Continue stirring for 2 hours at -78°C.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution (120 mL).

  • Allow the mixture to warm to room temperature and evaporate the organic solvents under reduced pressure.

  • Extract the aqueous residue with EtOAc.

  • Wash the combined organic phase with brine, dry over MgSO₄, and evaporate the solvent.

  • Take up the resulting yellow solid in EtOAc and filter the suspension.

  • Evaporate the filtrate and purify the residue by chromatography on silica gel, eluting with a petroleum ether/EtOAc (97.5/2.5) mixture to yield this compound as a white solid.

Quantitative Data for Route 1

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
3,5-Dibromopyridinen-BuLi, Diisopropylamine, MeITHF-782.5~28

Route 2: Synthesis from 4-Methylpyridine (4-Picoline)

This route involves the direct bromination of 4-methylpyridine. While conceptually straightforward, achieving selective di-bromination at the 3 and 5 positions without side products can be challenging and often requires careful control of reaction conditions. A detailed protocol for the mono-bromination is available, which can be adapted for di-bromination, likely by adjusting the stoichiometry of the brominating agent and reaction time.

Conceptual Protocol for Dibromination of 4-Methylpyridine:

A general procedure for the mono-bromination of 4-methylpyridine involves reacting it with a brominating agent like bromine in the presence of a Lewis acid catalyst such as aluminum chloride at elevated temperatures. For the synthesis of this compound, an excess of the brominating agent would be required.

Derivatization of this compound

The bromine atoms at the 3 and 5 positions of this compound are amenable to various cross-coupling reactions, making it a versatile scaffold for the synthesis of a wide range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, Isopropanol/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq per bromine to be substituted), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyridines

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-5-methylpyridin-4-aminePhenylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂OReflux8-12~85
2-Bromo-5-methylpyridin-4-amine4-Methoxyphenylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂OReflux8-12~88
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃H₂O100295
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide variety of substituted amino-pyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, Xantphos, XPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, add the palladium catalyst (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol%), and the base (e.g., 1.4-2.1 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 eq), the amine (1.1-1.2 eq per bromine to be substituted), and the solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120°C).

  • Stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromopyridines

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOtBuToluene80460
BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane10024High
Aryl BromidesAminothiophenesPd(OAc)₂XantphosCs₂CO₃Dioxane120-Moderate to High

Visualizations

Synthesis_Route_1 3,5-Dibromopyridine 3,5-Dibromopyridine reagents1 1) n-BuLi, Diisopropylamine, THF, -78°C 2) MeI 3,5-Dibromopyridine->reagents1 product This compound reagents1->product

Caption: Synthesis of this compound from 3,5-Dibromopyridine.

Derivatization_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents ArB(OH)₂, Pd catalyst, Base start->suzuki_reagents buchwald_reagents R¹R²NH, Pd catalyst, Ligand, Base start->buchwald_reagents suzuki_product 3,5-Diaryl-4-methylpyridine suzuki_reagents->suzuki_product C-C bond formation buchwald_product 3,5-Diamino-4-methylpyridine derivatives buchwald_reagents->buchwald_product C-N bond formation

Caption: Derivatization of this compound.

References

Application Notes and Protocols: The Strategic Role of 3,5-Dibromo-4-methylpyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Dibromo-4-methylpyridine as a versatile building block in the synthesis of kinase inhibitors. This document outlines its potential applications in constructing complex molecular architectures through strategic cross-coupling reactions and provides detailed, generalized protocols for key synthetic transformations. The information is intended to guide researchers in leveraging this scaffold for the discovery and development of novel therapeutic agents.

Introduction

This compound is a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The pyridine core is a privileged structure in numerous FDA-approved drugs, and its substitution pattern is crucial for modulating pharmacological activity. The two bromine atoms at the 3 and 5 positions of this compound offer orthogonal handles for sequential or dual carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic and diverse elaboration of the pyridine scaffold to optimize interactions with the target kinase's active site. The methyl group at the 4-position can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.

While direct synthesis of specific, named kinase inhibitors from this compound is not extensively detailed in publicly available literature, its utility can be inferred from the widespread use of similarly substituted bromopyridines in the synthesis of a vast array of kinase inhibitors.[3][4] This document will, therefore, focus on the potential synthetic routes and provide robust, generalized protocols based on well-established chemical transformations of related compounds.

Data Presentation: Representative Kinase Inhibitor Scaffolds

The following table summarizes the inhibitory activities of representative kinase inhibitors that feature a disubstituted pyridine or related heterocyclic core, illustrating the potential for compounds derived from this compound to achieve high potency.

Kinase TargetScaffold TypeRepresentative Inhibitor ExampleIC50 (nM)Reference
c-Met3,5-Disubstituted quinolineCompound 21b < 1.0[5]
EGFR4-(Arylaminomethyl)benzamide derivativeCompound 11 91% inhibition at 10 nM[6]
EGFR4-(Arylaminomethyl)benzamide derivativeCompound 13 92% inhibition at 10 nM[6]
Bcr/AblBromo-pyrimidine analogueCompound 6g Potent Inhibition[7]
Bcr/AblBromo-pyrimidine analogueCompound 7d Potent Inhibition[7]
Bcr/AblBromo-pyrimidine analogueCompound 9c Potent Inhibition[7]
Bcr/AblBromo-pyrimidine analogueCompound 10e Potent Inhibition[7]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. These protocols are based on established methodologies for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are fundamental to the elaboration of this scaffold.

Protocol 1: Mono-Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the selective mono-arylation of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.1 equivalents) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Add potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents) to the mixture.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-bromo-4-methylpyridine.

Protocol 2: Sequential Suzuki-Miyaura Cross-Coupling for Di-substitution

This protocol outlines the synthesis of a di-substituted 4-methylpyridine derivative from the mono-arylated product obtained in Protocol 1.

Materials:

  • 3-Aryl-5-bromo-4-methylpyridine (from Protocol 1)

  • Second arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Combine 3-aryl-5-bromo-4-methylpyridine (1.0 equivalent), the second arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents) in a mixture of toluene, ethanol, and water (3:1:1 v/v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 3,5-diaryl-4-methylpyridine derivative.

Protocol 3: Sonogashira Cross-Coupling of this compound

This protocol provides a general method for the introduction of an alkynyl group onto the this compound scaffold.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in a mixture of THF and triethylamine (2:1 v/v), add the terminal alkyne (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.06 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-alkynyl-5-bromo-4-methylpyridine.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the elaboration of this compound into a di-substituted kinase inhibitor scaffold.

G A This compound C 3-Aryl-5-bromo-4-methylpyridine A->C Pd Catalyst, Base G 3-Alkynyl-5-bromo-4-methylpyridine A->G Pd/Cu Catalysts, Base B Arylboronic Acid 1 (Suzuki Coupling) B->C E 3,5-Diaryl-4-methylpyridine (Kinase Inhibitor Scaffold) C->E Pd Catalyst, Base D Arylboronic Acid 2 (Suzuki Coupling) D->E H Further Functionalization E->H F Terminal Alkyne (Sonogashira Coupling) F->G G->H

Caption: Generalized synthetic routes from this compound.

Kinase Signaling Pathway Inhibition

Many kinase inhibitors derived from pyridine-based scaffolds target critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of two addressable bromine atoms allows for the strategic and controlled introduction of various substituents through robust and well-documented cross-coupling methodologies. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers in the field of drug discovery to design and synthesize new generations of targeted therapeutics. The systematic exploration of structure-activity relationships enabled by this scaffold holds significant promise for the development of potent and selective kinase inhibitors for a range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-4-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions.

  • For the route starting from 3,5-Dibromopyridine: This method involves the formation of a lithiated intermediate followed by methylation.

    • Incomplete Lithiation: The reaction of 3,5-dibromopyridine with n-butyllithium (n-BuLi) is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The temperature for this step is critical and should be maintained at or below -78°C to prevent side reactions.

    • Degradation of n-BuLi: The n-butyllithium reagent is pyrophoric and degrades upon exposure to air and moisture. Use a freshly titrated or newly purchased bottle of n-BuLi for optimal results.

    • Poor Quality Starting Material: Impurities in the 3,5-dibromopyridine can interfere with the lithiation step. Ensure the starting material is pure.

  • For the route involving bromination of 4-methylpyridine (4-picoline):

    • Ineffective Brominating Agent: The choice and quality of the brominating agent are crucial. Common agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). Ensure the brominating agent has not decomposed.

    • Suboptimal Reaction Temperature: Bromination of pyridines often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of byproducts. Careful temperature control is essential.[1]

    • Reaction with Fuming Sulfuric Acid: One documented method involves heating 4-methylpyridine with bromine in fuming sulfuric acid. This is a hazardous procedure and requires careful handling and specific conditions to achieve a reasonable yield.

Formation of Impurities

Q2: I have obtained a product, but it is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of impurities is a common challenge. The nature of these impurities depends on the synthetic route.

  • Over-bromination: In the direct bromination of 4-methylpyridine, it is possible to introduce more than two bromine atoms, leading to tri-brominated or other poly-brominated species. To avoid this, carefully control the stoichiometry of the brominating agent. Using a slight excess of 4-methylpyridine might be beneficial.

  • Isomeric Byproducts: Depending on the reaction conditions, bromination can occur at other positions on the pyridine ring, leading to isomeric impurities that can be difficult to separate from the desired this compound.

  • Unreacted Starting Material: If the reaction does not go to completion, the final product will be contaminated with the starting materials. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction is complete before work-up.

  • Hydrolysis of Intermediates: In the lithiation route, premature quenching of the lithiated intermediate with water will lead back to the starting material, 3,5-dibromopyridine, reducing the overall yield of the methylated product.

Purification Challenges

Q3: I am having difficulty purifying the crude product. What are the recommended purification methods?

A3: Effective purification is key to obtaining high-purity this compound.

  • Column Chromatography: This is a very effective method for separating the desired product from impurities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate.[2] The optimal solvent system should be determined by TLC analysis of the crude product.

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent technique for purification. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurities should remain soluble at all temperatures.

  • Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be used to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the pyridine nitrogen, moving it into the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

Data Presentation

Table 1: Synthesis of this compound via Lithiation and Methylation

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
3,5-Dibromopyridine1. n-BuLi, Diisopropylamine 2. Methyl iodideTHF, Hexane-78 to -102.5Not explicitly stated, but 1.67g product from 5.92g starting material[2]

Table 2: Synthesis of 3-Bromo-4-methylpyridine (a related compound) via Bromination

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
4-MethylpyridineBromine20% Fuming Sulfuric Acid160-1701566[3]

Experimental Protocols

Detailed Methodology for Synthesis via Lithiation and Methylation of 3,5-Dibromopyridine.[2]

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Petroleum ether

Procedure:

  • To a solution of diisopropylamine (3.6 mL, 1.02 equiv.) in anhydrous THF (145 mL) at -10°C under an argon atmosphere, add a solution of n-butyllithium in hexane (1.6 N, 16 mL) dropwise.

  • Cool the reaction mixture to -78°C.

  • In a separate flask, dissolve 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 mL) and cool to -78°C.

  • Add the cooled solution of 3,5-dibromopyridine to the reaction mixture dropwise.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add methyl iodide (2.17 mL, 1.4 equiv.) dropwise to the reaction mixture.

  • Continue stirring at -78°C for 2 hours.

  • Quench the reaction by adding a saturated aqueous NH₄Cl solution (120 mL).

  • Allow the mixture to warm to room temperature and evaporate the solvents.

  • Extract the aqueous residue with EtOAc.

  • Wash the combined organic phases with brine, dry over MgSO₄, and evaporate the solvent to yield a yellow solid.

  • Take up the solid in EtOAc and filter the suspension.

  • Evaporate the filtrate and purify the residue by column chromatography on silica gel using a petroleum ether/EtOAc (97.5/2.5) mixture as the eluent to obtain this compound as a white solid (1.67 g).

Mandatory Visualization

G cluster_start Start: Low Yield Observed cluster_synthesis_route Identify Synthesis Route cluster_lithiation_path Troubleshooting: Lithiation Route cluster_bromination_path Troubleshooting: Bromination Route start Low Yield of this compound route_decision Which synthesis route was used? start->route_decision lith_check_moisture Check for moisture/air contamination in reaction setup route_decision->lith_check_moisture Lithiation brom_check_agent Check quality and stoichiometry of brominating agent route_decision->brom_check_agent Bromination lith_check_nbuli Verify n-BuLi concentration and quality lith_check_moisture->lith_check_nbuli lith_check_temp Ensure reaction temperature was maintained at -78°C lith_check_nbuli->lith_check_temp lith_check_sm Check purity of 3,5-dibromopyridine lith_check_temp->lith_check_sm lith_solution Optimize reaction conditions: - Use oven-dried glassware - Fresh, titrated n-BuLi - Strict temperature control lith_check_sm->lith_solution brom_check_temp Review reaction temperature and duration brom_check_agent->brom_check_temp brom_check_impurities Analyze for over-bromination or isomeric byproducts brom_check_temp->brom_check_impurities brom_solution Optimize reaction conditions: - Adjust stoichiometry of brominating agent - Optimize temperature and reaction time - Consider alternative brominating agents brom_check_impurities->brom_solution

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

reaction_pathway cluster_lithiation Route 1: Lithiation and Methylation cluster_bromination Route 2: Direct Bromination start1 3,5-Dibromopyridine intermediate1 Lithiated Intermediate start1->intermediate1 + n-BuLi, Diisopropylamine THF, -78°C product This compound intermediate1->product + Methyl Iodide start2 4-Methylpyridine product2 This compound start2->product2 + Brominating Agent (e.g., Br₂, NBS)

Caption: Synthetic pathways for this compound.

References

Technical Support Center: Purification of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Dibromo-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present, as well as the desired final purity.

Q2: What typical impurities might be present in my crude this compound?

Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, this could include 3,5-dibromopyridine or 4-methylpyridine.

  • Over-brominated species: Formation of tri-brominated pyridine derivatives if the reaction conditions are too harsh.

  • Isomeric byproducts: Other positional isomers of dibromo-4-methylpyridine may form in small quantities.

  • Hydrolysis products: Exposure to moisture during workup or storage can potentially lead to the formation of corresponding hydroxypyridine derivatives.

Q3: How can I assess the purity of my this compound?

Purity can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates components and provides their molecular weights, which is useful for identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of the desired product and any impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the purity.

Q4: My purified this compound is a yellow solid, but the literature describes it as a white solid. What could be the issue?

A yellow coloration often indicates the presence of residual impurities, possibly from the reaction or solvents. Further purification by recrystallization or column chromatography may be necessary to obtain a white, crystalline solid.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.

Quantitative Data for Recrystallization

ParameterValue/Solvent SystemNotes
Reported SolventEthanolYields colorless prismatic crystals.[2]
Alternative Solvent SystemEthyl Acetate / Petroleum EtherA 1:15 ratio was effective for a similar compound, 3,5-dibromo-4-aminopyridine.[3]

Troubleshooting Common Recrystallization Problems

ProblemPossible CauseSuggested Solution
Low or No Crystal Formation - The solution is not supersaturated (too much solvent).- The solution cooled too quickly.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
"Oiling Out" (Product separates as a liquid) - The solution is too concentrated.- The cooling process is too rapid.- Significant presence of impurities inhibiting crystallization.- Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.- Consider a different recrystallization solvent.- If impurities are the issue, pre-purify the material using column chromatography.[4]
Poor Recovery of Product - The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- For hot filtration, use a pre-warmed funnel and flask to prevent the product from crashing out.
Column Chromatography

Column chromatography is ideal for separating the desired product from significant amounts of impurities, especially those with different polarities.

Quantitative Data for Column Chromatography

ParameterValue/Solvent SystemNotes
Stationary Phase Silica GelStandard for normal-phase chromatography.
Mobile Phase (Eluent) Petroleum Ether / Ethyl Acetate (97.5 / 2.5)This solvent system has been reported to successfully yield a white solid product.[1]

Troubleshooting Common Column Chromatography Problems

ProblemPossible CauseSuggested Solution
Poor Separation of Bands - Inappropriate solvent system (eluent is too polar or not polar enough).- Column overloading (too much sample for the amount of silica gel).- Improperly packed column (air bubbles or cracks).- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- As a general rule, use a sample-to-silica gel weight ratio of 1:20 to 1:100.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Product Elutes Too Quickly or Too Slowly - The polarity of the eluent is incorrect.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of Bands - The sample is not fully soluble in the eluent.- The sample is too acidic or basic.- Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column.- Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with various ratios of petroleum ether and ethyl acetate. Aim for an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound TLC Purity Assessment (TLC/GC-MS) Crude->TLC Decision Impurity Profile? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Minor Impurities ColumnChrom Column Chromatography Decision->ColumnChrom Major Impurities / Similar Polarity PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: A generalized workflow for the purification of this compound.

Caption: A troubleshooting decision tree for common purification challenges.

References

identifying and minimizing side products in 3,5-Dibromo-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-4-methylpyridine. The following sections address common issues related to side product formation in key reactions and offer guidance on their identification and minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to introduce substituents at the 3- and 5-positions of the pyridine ring. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with various amines.[1]

  • Grignard Reagent Formation: To create an organometallic intermediate for reaction with electrophiles.

  • Lithiation (Metal-Halogen Exchange): To generate a lithiated pyridine species for subsequent functionalization.

Q2: What are the primary challenges when working with this compound?

A2: The main challenges include controlling regioselectivity in mono-substitution reactions and minimizing the formation of common side products such as hydrodehalogenation, homocoupling, and Wurtz-type coupling products. The presence of two bromine atoms allows for both mono- and di-substitution, and achieving high selectivity for the desired product requires careful optimization of reaction conditions.

Q3: How can I purify my desired product from the common side products?

A3: Purification strategies depend on the specific properties of the product and byproducts. Standard techniques like flash column chromatography on silica gel are often effective. Recrystallization can also be a powerful method for obtaining highly pure material. In cases where side products have very similar polarities to the desired product, derivatization of the product to alter its polarity for easier separation may be considered, followed by a deprotection step.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired mono-arylated product and formation of side products.

Two common side products in Suzuki-Miyaura coupling reactions are the hydrodehalogenation product (3-bromo-4-methylpyridine) and the homocoupling product of the boronic acid (biaryl).

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield/ Side Products in Suzuki Coupling check_dehalogenation Identify Hydrodehalogenation (e.g., by GC-MS or LC-MS) start->check_dehalogenation check_homocoupling Identify Boronic Acid Homocoupling start->check_homocoupling dehalogenation_present Hydrodehalogenation Confirmed check_dehalogenation->dehalogenation_present homocoupling_present Homocoupling Confirmed check_homocoupling->homocoupling_present action_base Use weaker base (e.g., K2CO3, K3PO4) dehalogenation_present->action_base action_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) dehalogenation_present->action_ligand action_solvent Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane) dehalogenation_present->action_solvent end Improved Yield and Purity action_base->end action_ligand->end action_solvent->end action_degas Ensure thorough degassing of solvents and reaction mixture homocoupling_present->action_degas action_inert Maintain a strict inert atmosphere (Ar or N2) homocoupling_present->action_inert action_pd_source Use a Pd(0) source (e.g., Pd(PPh3)4) homocoupling_present->action_pd_source action_degas->end action_inert->end action_pd_source->end

Figure 1. Troubleshooting workflow for Suzuki coupling reactions.

Quantitative Data Summary: Suzuki Coupling

Catalyst/LigandBaseSolventTemp (°C)Time (h)ProductYield (%)Side Products
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)90185-Aryl-3-bromo-2-methylpyridineModerate to GoodHydrodehalogenation, Homocoupling
Pd(dppf)Cl₂K₂CO₃DME8025-Aryl-nicotinic acidHighNot specified
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-245-Aryl-nicotinic acidVariableNot specified

Experimental Protocol: Minimizing Side Products in Mono-arylation

This protocol is designed to favor mono-substitution at the 5-position and minimize hydrodehalogenation and homocoupling.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and a weak inorganic base such as K₃PO₄ (3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

  • Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Buchwald-Hartwig Amination

Issue: Low yield of the desired mono-aminated product and formation of hydrodehalogenation side product.

The primary side product in Buchwald-Hartwig amination is often the hydrodehalogenation product (3-bromo-4-methylpyridine), resulting from the reduction of the starting material.[1]

Troubleshooting Workflow:

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_side_product Identify Hydrodehalogenation Side Product start->check_side_product side_product_present Hydrodehalogenation Confirmed check_side_product->side_product_present action_ligand Use bulky, electron-rich ligands (e.g., XPhos, Xantphos) to accelerate reductive elimination side_product_present->action_ligand action_base Screen different bases (e.g., NaOtBu, Cs2CO3, K3PO4) side_product_present->action_base action_temp Lower reaction temperature side_product_present->action_temp end Improved Yield and Reduced Side Product action_ligand->end action_base->end action_temp->end

Figure 2. Troubleshooting workflow for Buchwald-Hartwig amination.

Quantitative Data Summary: Buchwald-Hartwig Amination

Catalyst/LigandBaseSolventTemp (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24ArylamineGood
Pd(OAc)₂ / dpppNaOtBuToluene80-100-Volatile secondary amine-
Pd₂(dba)₃ / (±)-BINAPNaOtBuToluene804(+/-)-trans-1,2-diaminocyclohexane60

Experimental Protocol: General Procedure for Mono-amination

This protocol is a starting point for the mono-amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a suitable base (e.g., NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4-8 mol%) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Grignard Reagent Formation

Issue: Low yield of the desired Grignard reagent and formation of a solid byproduct.

A common and often problematic side reaction in the formation of Grignard reagents is the Wurtz-type coupling , which leads to the homocoupling of the starting halide. In this case, the side product would be 3,3',5,5'-tetrabromo-4,4'-dimethyl-2,2'-bipyridine.

Troubleshooting Workflow:

Grignard_Troubleshooting start Low Yield of Grignard Product/ Precipitate Formation check_wurtz Identify Wurtz Coupling Product (Homodimer) start->check_wurtz wurtz_present Wurtz Coupling Confirmed check_wurtz->wurtz_present action_addition Slow, dropwise addition of this compound to activated Mg turnings wurtz_present->action_addition action_temp Maintain low reaction temperature (e.g., 0 °C to RT) wurtz_present->action_temp action_solvent Use anhydrous ether or THF wurtz_present->action_solvent action_mg Use excess, activated Mg turnings wurtz_present->action_mg end Increased Grignard Reagent Yield action_addition->end action_temp->end action_solvent->end action_mg->end

Figure 3. Troubleshooting workflow for Grignard reagent formation.

Experimental Protocol: Minimizing Wurtz Coupling

This protocol emphasizes conditions that disfavor the Wurtz coupling side reaction.

  • Magnesium Activation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.5-2.0 equiv). Add a small crystal of iodine and gently heat the flask until the purple vapor dissipates, indicating activation of the magnesium surface. Allow the flask to cool.

  • Initiation: Add a small amount of a solution of this compound (1.0 equiv) in anhydrous THF to the activated magnesium. The reaction may need gentle warming to initiate, evidenced by bubbling and a gray, cloudy appearance.

  • Slow Addition: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the exotherm if necessary.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion. The resulting Grignard reagent is a gray to brown suspension and should be used immediately.

Lithiation (Metal-Halogen Exchange)

Issue: Poor regioselectivity or low yield of the desired lithiated intermediate.

Lithiation of this compound can be complex. Metal-halogen exchange is expected to occur preferentially at the more sterically accessible 5-position. However, side reactions such as addition of the organolithium reagent to the pyridine ring or deprotonation of the methyl group can occur.

Troubleshooting Workflow:

Lithiation_Troubleshooting start Low Yield/ Poor Selectivity in Lithiation check_regioisomers Analyze product mixture for regioisomers and other side products start->check_regioisomers poor_selectivity Mixture of Products Observed check_regioisomers->poor_selectivity action_temp Perform reaction at very low temperature (e.g., -78 °C) poor_selectivity->action_temp action_base Use a suitable organolithium reagent (e.g., n-BuLi, t-BuLi) poor_selectivity->action_base action_time Optimize reaction time to avoid decomposition or rearrangement poor_selectivity->action_time end Improved Selectivity and Yield action_temp->end action_base->end action_time->end

Figure 4. Troubleshooting workflow for lithiation reactions.

Experimental Protocol: Selective Metal-Halogen Exchange at -78 °C

This protocol aims for selective mono-lithiation at the 5-position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Slowly add a solution of n-butyllithium (1.0-1.1 equiv) in hexanes dropwise to the stirred solution.

  • Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes).

  • Electrophile Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or other suitable reagent) at -78 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

References

Technical Support Center: Optimizing Solvent and Temperature for 3,5-Dibromo-4-methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 3,5-Dibromo-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in low or no yield?

A1: Low yields with this compound can stem from several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Additionally, the electron-deficient nature of the pyridine ring can affect the reactivity of the C-Br bonds.[3] Key areas to investigate include the catalyst system, base selection, solvent choice, and reaction temperature.[1][4]

Q2: What are common side reactions, and how can they be minimized?

A2: Common side reactions include homocoupling of the coupling partner and dehalogenation of the starting material.[3]

  • Homocoupling: This is often caused by the presence of oxygen. To minimize it, ensure all solvents and the reaction mixture are thoroughly degassed and maintain a positive pressure of an inert gas.[3]

  • Dehalogenation: This can occur in the presence of protic sources like water. Using anhydrous solvents and ensuring all glassware is dry can help prevent this.[3]

Q3: How do I select the optimal solvent for my coupling reaction?

A3: The ideal solvent should dissolve all reaction components and be compatible with the catalytic system.[1] Common choices for Suzuki-Miyaura reactions include mixtures of dioxane/water, toluene/water, or DMF.[3][4] For Sonogashira couplings, anhydrous THF or acetonitrile are often used.[4] Buchwald-Hartwig aminations are frequently carried out in toluene or THF.[5][6] If solubility is an issue, gently heating the reaction mixture may help.[4]

Q4: What is the optimal temperature range for these coupling reactions?

A4: The optimal temperature depends on the specific coupling reaction and the reactivity of the substrates. Suzuki-Miyaura reactions with bromopyridines are typically heated between 80-120 °C.[7] Sonogashira couplings can sometimes proceed at room temperature but may require gentle heating to 40-60 °C.[4] Heck reactions often require higher temperatures, around 100 °C.[8] It's crucial to find a balance, as excessively high temperatures can lead to catalyst decomposition or increased side reactions.[9]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptoms: The starting material, this compound, remains largely unreacted.

Potential CauseRecommended Action
Catalyst Inactivity Use a fresh batch of palladium catalyst or a more active pre-catalyst. Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[4]
Inappropriate Ligand For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective.[4]
Insufficient Base Strength For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] For Buchwald-Hartwig, stronger bases like NaOtBu are often used, but care must be taken with base-sensitive substrates.[9]
Poor Solubility Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility.[4]
Sub-optimal Temperature Cautiously increase the reaction temperature. A temperature of 80°C has been found to be optimal in some Suzuki-Miyaura reactions, with yields decreasing at lower temperatures.[10]
Issue 2: Significant Formation of Byproducts

Symptoms: The desired product is accompanied by significant amounts of homocoupled or dehalogenated products.

Potential CauseRecommended Action
Oxygen in the Reaction Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3]
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base thoroughly.[4]
Inappropriate Base An unsuitable base can promote side reactions. For instance, in Sonogashira reactions, an inappropriate base can lead to the dimerization of the alkyne (Glaser coupling).[9]
High Reaction Temperature Lowering the reaction temperature may favor the desired cross-coupling over side reactions.[4]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[2]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Then, add the palladium catalyst and ligand.[7]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.[2]

  • Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer, concentrate, and purify by chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and CuI.[4]

  • Inert Atmosphere: Evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF), a base (e.g., Et₃N), and the terminal alkyne.[4]

  • Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[4]

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound, the palladium catalyst, the ligand, and the base (e.g., NaOtBu).

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene) and the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).[11]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, the reaction is typically quenched with water and extracted with an organic solvent.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Coupling Reactions start Low or No Product Formation check_sm Check Starting Material Conversion start->check_sm sm_unreacted Starting Material Largely Unreacted check_sm->sm_unreacted Yes byproducts Complex Mixture of Byproducts check_sm->byproducts No, but... catalyst Optimize Catalyst System - Increase Loading - Use Pre-catalyst - Change Ligand sm_unreacted->catalyst Action 1 degas Improve Degassing - Ensure Inert Atmosphere byproducts->degas Action 1 base Screen Different Bases - Stronger Base (e.g., K3PO4) - More Soluble Base catalyst->base Next Step temp_solvent Adjust Temperature & Solvent - Increase Temperature - Change Solvent for Solubility base->temp_solvent Next Step end Improved Yield temp_solvent->end anhydrous Use Anhydrous Conditions - Dry Solvents & Reagents degas->anhydrous Next Step lower_temp Lower Reaction Temperature anhydrous->lower_temp Next Step lower_temp->end

Caption: A workflow for troubleshooting low-yielding coupling reactions.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)-X L2 (R = Pyridyl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_rprime R-Pd(II)-R' L2 transmetal->pd_r_rprime red_elim Reductive Elimination pd_r_rprime->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R' (Coupled Product) red_elim->product aryl_halide Ar-X (this compound) aryl_halide->ox_add boronic_acid R'-B(OR)2 + Base boronic_acid->transmetal

References

overcoming challenges in the scale-up of 3,5-Dibromo-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dibromo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Directed ortho-metalation (DoM) of 3,5-dibromopyridine followed by methylation: This is a common lab-scale method involving the lithiation of 3,5-dibromopyridine at the 4-position using a strong base like n-butyllithium (n-BuLi) at very low temperatures, followed by quenching with an electrophilic methyl source like methyl iodide.

  • Direct bromination of 4-methylpyridine (4-picoline): This method involves the direct bromination of 4-methylpyridine using a brominating agent. This approach can be challenging due to the potential for multiple brominations and lack of regioselectivity.

Q2: What are the main challenges when scaling up the lithiation-methylation route?

A2: Scaling up the directed ortho-metalation route presents several significant challenges. The use of n-butyllithium, a pyrophoric reagent, requires stringent safety precautions and specialized equipment for large-scale handling. The reaction is typically conducted at cryogenic temperatures (-78°C to -100°C) to ensure selectivity and prevent side reactions, which can be difficult and costly to maintain in large reactors.[1] Inefficient heat transfer at larger scales can lead to localized warming, resulting in reduced yield and the formation of byproducts.

Q3: What byproducts can I expect from the lithiation-methylation of 3,5-dibromopyridine?

A3: Common byproducts include unreacted starting material (3,5-dibromopyridine), over-methylated products (if the electrophile is too reactive or added too quickly), and isomers formed from undesired lithiation at other positions, although the 4-position is generally favored. Poor temperature control can also lead to decomposition of the lithiated intermediate.

Q4: Are there safer, more scalable alternatives to the n-BuLi method?

A4: Yes, for larger-scale syntheses, avoiding pyrophoric reagents and cryogenic temperatures is often a priority. Alternative approaches could involve:

  • Grignard-based methods: While still requiring anhydrous conditions, Grignard reagents are generally less hazardous than organolithiums.

  • Alternative bromination strategies of 4-methylpyridine: Using milder and more selective brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can offer better control and be more amenable to scale-up compared to using elemental bromine.[2]

  • One-step synthesis from pyridine: A patented method describes the synthesis of 3,5-dibromo-4-aminopyridine from pyridine in one step, which can then be further modified. This approach is presented as being suitable for industrial-scale production.[3]

Q5: How can I purify crude this compound at a larger scale?

A5: While laboratory-scale purification often relies on silica gel chromatography, this is generally not feasible for large quantities. At scale, the preferred methods are:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most cost-effective and scalable purification method.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.

Troubleshooting Guides

Route 1: Lithiation of 3,5-Dibromopyridine followed by Methylation
Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete lithiation. 2. Degradation of the lithiated intermediate. 3. Inefficient quenching with methyl iodide.1. Ensure all reagents and solvents are strictly anhydrous. Use freshly titrated n-BuLi. 2. Maintain cryogenic temperatures throughout the addition and reaction time. Ensure efficient stirring. 3. Add methyl iodide slowly at low temperature.
Formation of Multiple Products 1. Poor regioselectivity of lithiation. 2. Over-methylation. 3. Reaction with atmospheric CO2.1. Ensure the reaction is maintained at a sufficiently low temperature (e.g., -78°C or below). 2. Use a stoichiometric amount of methyl iodide. 3. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Inconsistent Results at Larger Scale 1. Inefficient heat transfer. 2. Slower reagent addition rates. 3. Inadequate mixing.1. Use a reactor with a high surface area-to-volume ratio and a powerful cooling system. 2. Optimize addition rates for the larger scale to maintain a constant internal temperature. 3. Ensure the reactor is equipped with an appropriate agitator for the reaction volume.
Route 2: Direct Bromination of 4-Methylpyridine
Problem Potential Cause(s) Suggested Solution(s)
Low Selectivity (Multiple Brominated Species) 1. Highly reactive brominating agent (e.g., Br2). 2. High reaction temperature.1. Use a milder brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2] 2. Control the reaction temperature carefully; lower temperatures often favor higher selectivity.
Runaway Reaction 1. Poor temperature control with a highly exothermic bromination.1. Ensure adequate cooling capacity for the scale of the reaction. 2. Add the brominating agent in portions or as a solution to control the reaction rate.
Difficult Purification 1. Presence of multiple, closely-related isomers and poly-brominated byproducts.1. Optimize the reaction for selectivity to minimize byproduct formation. 2. Consider derivatization of the desired product to facilitate separation, followed by removal of the directing group.

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Protocols

ParameterRoute 1: Lithiation-Methylation[4]Route 2: Bromination (Analogous System)[5]
Starting Material 3,5-Dibromopyridine4-Aminopyridine
Key Reagents n-BuLi, Diisopropylamine, Methyl IodideN-bromosuccinimide (NBS), AIBN
Solvent THF, HexaneCarbon Tetrachloride
Temperature -78°C to -10°C20°C
Reaction Time ~2.5 hours24 hours
Reported Yield ~28% (for 1.67g product from 5.92g starting material)89.6% (for 3,5-dibromo-4-aminopyridine)
Purity Not explicitly stated, purified by chromatography97.8% (after recrystallization)

Note: The data for Route 2 is for the synthesis of an intermediate, 3,5-dibromo-4-aminopyridine, and is presented as an example of a potentially more scalable bromination protocol.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Lithiation-Methylation

This protocol is adapted from a patented procedure.[4]

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Under an argon atmosphere, add a solution of n-butyllithium in hexane (1.6 N, 16 ml) dropwise to a solution of diisopropylamine (3.6 ml) in anhydrous THF (145 ml) maintained at -10°C.

  • Cool the reaction mixture to -78°C.

  • Add a solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in THF (200 ml), pre-cooled to -78°C, dropwise to the reaction mixture.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add methyl iodide (2.17 ml) dropwise and continue stirring for 2 hours at -78°C.

  • Quench the reaction by adding a saturated aqueous NH4Cl solution (120 ml).

  • Allow the mixture to warm to room temperature and evaporate the solvents.

  • Extract the residue with EtOAc.

  • Wash the organic phase with brine, dry over MgSO4, and evaporate the solvent.

  • The crude product can be purified by silica gel chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Lithiation-Methylation

low_yield_troubleshooting start Low Yield Observed check_anhydrous Check for Water Contamination start->check_anhydrous check_nBuLi Verify n-BuLi Concentration start->check_nBuLi check_temp Review Temperature Control start->check_temp check_anhydrous->check_nBuLi No dry_reagents Dry Solvents/Reagents check_anhydrous->dry_reagents Yes check_nBuLi->check_temp No titrate_nBuLi Titrate n-BuLi check_nBuLi->titrate_nBuLi Yes improve_cooling Improve Cooling Efficiency check_temp->improve_cooling Yes end Consult Further Literature check_temp->end No re_run re_run dry_reagents->re_run Re-run Experiment titrate_nBuLi->re_run improve_cooling->re_run

Caption: Troubleshooting workflow for low yield in the lithiation-methylation synthesis.

Experimental Workflow for Lithiation-Methylation Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Set up Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware form_lda Form LDA in situ at -10°C setup_glassware->form_lda cool_to_78 Cool to -78°C form_lda->cool_to_78 add_dibromopyridine Add 3,5-Dibromopyridine cool_to_78->add_dibromopyridine stir_30min Stir for 30 min add_dibromopyridine->stir_30min add_methyl_iodide Add Methyl Iodide stir_30min->add_methyl_iodide stir_2h Stir for 2 hours add_methyl_iodide->stir_2h quench Quench with Saturated NH4Cl stir_2h->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography/Recrystallization concentrate->purify

Caption: Step-by-step workflow for the synthesis of this compound.

References

troubleshooting unexpected results in NMR spectra of 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in the NMR spectra of 3,5-Dibromo-4-methylpyridine.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues observed in the NMR spectra of this compound.

Issue 1: Presence of Unexpected Peaks in the ¹H NMR Spectrum

You've acquired a ¹H NMR spectrum of your this compound sample, but observe more signals than anticipated.

Troubleshooting Workflow:

G start Start: Unexpected peaks in ¹H NMR check_impurities 1. Check for Common Impurities start->check_impurities check_solvent 2. Analyze Solvent Residual Peaks check_impurities->check_solvent Impurities ruled out check_side_products 3. Consider Synthetic Side Products check_solvent->check_side_products Solvent peaks identified check_degradation 4. Evaluate Sample Degradation check_side_products->check_degradation Side products considered solution Solution: Identify and address the source of extra peaks check_degradation->solution

Caption: Troubleshooting unexpected ¹H NMR peaks.

Step-by-Step Guide:

  • Analyze for Common Impurities: The synthesis of this compound can sometimes result in residual starting materials or reagents.[1][2] Common impurities to consider are listed in the table below. Compare the chemical shifts of the unexpected peaks with those of potential impurities.

  • Identify Solvent Residual Peaks: Ensure the unexpected signals do not correspond to residual proton signals from your NMR solvent (e.g., CHCl₃ in CDCl₃, acetone, ethyl acetate).[3]

  • Consider Synthetic Side Products: Depending on the synthetic route used, side products such as incompletely brominated pyridines could be present.[1][4] For instance, the presence of 3-bromo-4-methylpyridine could be a possibility.

  • Evaluate for Sample Degradation: Pyridine compounds can be sensitive to air and moisture.[5] Degradation could lead to the formation of N-oxides or other byproducts, introducing new signals into the spectrum. Ensure your sample was handled and stored under appropriate inert conditions.

Issue 2: Incorrect Chemical Shifts or Multiplicity in the Spectrum

The observed chemical shifts or splitting patterns in your spectrum do not align with the expected values for this compound.

Troubleshooting Workflow:

G start Start: Incorrect chemical shifts/multiplicity check_calibration 1. Verify Spectrometer Calibration start->check_calibration check_solvent_effects 2. Consider Solvent Effects check_calibration->check_solvent_effects Calibration confirmed check_concentration 3. Assess Sample Concentration check_solvent_effects->check_concentration Solvent effects considered check_structure 4. Re-evaluate Molecular Structure check_concentration->check_structure Concentration is optimal solution Solution: Correct for environmental or structural factors check_structure->solution

Caption: Troubleshooting incorrect NMR spectral data.

Step-by-Step Guide:

  • Verify Spectrometer Calibration: Ensure the NMR spectrometer is properly calibrated. Use a known standard, such as tetramethylsilane (TMS), to reference the spectrum correctly.

  • Consider Solvent Effects: The chemical shifts of pyridine derivatives can be influenced by the choice of NMR solvent.[6][7] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃. If possible, acquire a spectrum in a different solvent to see if the shifts change predictably.

  • Assess Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts in chemical values due to intermolecular interactions.[3] Try acquiring the spectrum with a more dilute sample.

  • Re-evaluate Molecular Structure: If the above steps do not resolve the issue, there may be an error in the structural assignment. Double-check the synthetic pathway and consider the possibility of an unexpected rearrangement or reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: For a pure sample of this compound, you would expect to see two signals in the aromatic region and one signal in the aliphatic region.

  • Aromatic Protons (H-2 and H-6): These two protons are chemically equivalent and should appear as a single singlet. Due to the electron-withdrawing effect of the nitrogen and bromine atoms, this peak is expected to be downfield, likely in the range of δ 8.2-8.6 ppm.

  • Methyl Protons (CH₃): The methyl group at the 4-position should appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm.

Q2: What is the expected ¹³C NMR spectrum for this compound?

A2: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the different carbon environments in the molecule.

  • C-2 and C-6: These equivalent carbons adjacent to the nitrogen will appear as a single peak.

  • C-3 and C-5: These equivalent carbons bearing the bromine atoms will also appear as a single peak.

  • C-4: The carbon attached to the methyl group.

  • CH₃: The methyl carbon.

Expected Chemical Shifts for this compound
¹H NMR (in CDCl₃)
Proton
H-2, H-6
CH₃
¹³C NMR (in CDCl₃)
Carbon
C-2, C-6
C-4
C-3, C-5
CH₃

Note: These are predicted values and may vary slightly based on experimental conditions.

Q3: My sample is poorly soluble in CDCl₃. What other solvents can I use?

A3: If your sample has limited solubility in chloroform-d₃, you can try other common NMR solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄.[3] Be aware that the chemical shifts will change with the solvent.

Q4: I see broad peaks in my spectrum. What could be the cause?

A4: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Insolubility: If the compound is not fully dissolved, it can lead to broad signals.[3]

  • High Concentration: Overly concentrated samples can also result in broadened peaks.[3]

  • Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, brief and gentle warming in a water bath can aid dissolution.

  • Transfer: If any solid remains, filter the solution into a new NMR tube using a small plug of cotton or glass wool in a Pasteur pipette.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Acquisition: Insert the NMR tube into the spectrometer and follow the instrument's standard operating procedures for acquiring ¹H and ¹³C NMR spectra.

Potential Impurities and their Expected ¹H NMR Signals
Compound
4-methylpyridine
3-Bromo-4-methylpyridine
Diisopropylamine
n-Butyllithium
Ethyl Acetate / Hexanes

References

managing the reactivity of the bromine substituents in 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dibromo-4-methylpyridine (CAS: 3430-23-7). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to effectively manage the reactivity of this versatile synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety and handling considerations for this compound?

A1: this compound is considered harmful if swallowed, and irritating to the eyes, respiratory system, and skin.[1][2] When handling this compound, always wear suitable protective clothing, gloves, and eye/face protection.[1] It should be used in a well-ventilated area to avoid inhaling dust and vapors.[1] Store the compound in a cool, dry, and well-ventilated place away from ignition sources and strong oxidizing agents, with which it can react violently.[1][3]

Q2: What is the general reactivity profile of the bromine substituents?

A2: The two bromine atoms at the 3- and 5-positions are the primary sites of reactivity. They are excellent leaving groups for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings.[4] The pyridine nitrogen can influence reactions by coordinating to metal catalysts, which can sometimes inhibit reactivity.[5] Additionally, the bromine atoms facilitate lithium-halogen exchange, allowing for the formation of pyridyl-lithium species that can be trapped with various electrophiles.

Q3: Are the two bromine atoms equally reactive? How can I achieve selective mono-substitution?

A3: The two bromine atoms in this compound are chemically equivalent due to the molecule's symmetry. Achieving selective mono-substitution over di-substitution is a common challenge. The primary strategies for controlling selectivity involve:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reagents is critical. Using a slight excess (e.g., 1.0-1.2 equivalents) of the organometallic reagent or coupling partner often favors mono-substitution.

  • Low Temperatures: For reactions involving highly reactive intermediates, such as lithium-halogen exchange, maintaining very low temperatures (e.g., -78 °C) is crucial to prevent side reactions and control selectivity.[6]

  • Slow Addition: The slow, dropwise addition of a key reagent (like n-BuLi or an organometallic partner) can help maintain a low instantaneous concentration, thus favoring reaction at a single site.

Troubleshooting Guide: Lithium-Halogen Exchange & Functionalization

This section addresses common issues encountered during the selective functionalization of this compound via lithium-halogen exchange.

Q4: I am attempting a selective mono-lithiation followed by quenching with an electrophile, but I am getting a mixture of starting material, di-substituted product, and low yield of the mono-substituted product. What is going wrong?

A4: This is a frequent issue stemming from the high reactivity of the generated pyridyl-lithium species. Several factors could be at play.

  • Possible Cause 1: Inadequate Temperature Control.

    • Solution: Ensure the reaction is maintained at or below -78 °C (a dry ice/acetone bath is recommended) throughout the lithiation and quenching steps.[6] Even a slight increase in temperature can lead to scrambling or di-lithiation.

  • Possible Cause 2: Incorrect Stoichiometry or Addition Rate.

    • Solution: Use precisely 1.0 equivalent of n-butyllithium (n-BuLi). Titrate your n-BuLi solution beforehand to know its exact concentration. Add the n-BuLi solution dropwise to the solution of this compound to avoid localized areas of high concentration.

  • Possible Cause 3: Premature Quenching or Side Reactions with Solvent.

    • Solution: Use an anhydrous, non-protic solvent like tetrahydrofuran (THF) or diethyl ether.[6] Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Add the electrophile only after the lithiation is complete (typically after 30-60 minutes at -78 °C).

Below is a workflow for troubleshooting this process.

G start Low Yield of Mono-Substituted Product check_temp Is temperature strictly maintained at or below -78°C? start->check_temp check_stoch Is n-BuLi stoichiometry exactly 1.0 eq and added slowly? check_temp->check_stoch Yes fix_temp Improve cooling setup. Use dry ice/acetone bath. check_temp->fix_temp No check_inert Are solvent and glassware anhydrous and under inert gas? check_stoch->check_inert Yes fix_stoch Titrate n-BuLi. Use syringe pump for slow addition. check_stoch->fix_stoch No fix_inert Dry solvent and glassware. Ensure positive inert gas pressure. check_inert->fix_inert No outcome Improved Yield and Selectivity check_inert->outcome Yes fix_temp->check_temp fix_stoch->check_stoch fix_inert->check_inert

Caption: Troubleshooting workflow for selective mono-lithiation.
Experimental Protocol: Selective Mono-methylation via Lithium-Halogen Exchange

This protocol is adapted from a similar procedure for the methylation of 3,5-dibromopyridine.[6]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.0 eq, e.g., 1.6 M in hexanes) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes.

  • Quenching: Add methyl iodide (1.2 eq) dropwise.

  • Completion: Maintain stirring for 2 hours at -78 °C.

  • Workup: Quench the reaction by adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Troubleshooting Guide: Cross-Coupling Reactions

Cross-coupling reactions are essential for functionalizing this compound but are prone to specific issues.

Suzuki-Miyaura Coupling

Q5: My Suzuki coupling reaction is showing low or no yield. How can I fix this?

A5: Low yields in Suzuki couplings with bromopyridine substrates are common and often related to catalyst inhibition or inappropriate reaction conditions.[5]

  • Possible Cause 1: Catalyst Inhibition. The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[5]

    • Solution: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can shield the palladium center.[5] Alternatively, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may help.[7]

  • Possible Cause 2: Ineffective Base/Solvent System. The base is crucial for activating the boronic acid, and its solubility can impact the reaction.[5][8]

    • Solution: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[8] If base solubility is an issue in a solvent like dioxane, adding a co-solvent like water (e.g., dioxane:water 4:1) can improve performance.[9]

  • Possible Cause 3: Protodeboronation of Boronic Acid. The boronic acid may be degrading under the reaction conditions, especially in the presence of water and a strong base.[5][8]

    • Solution: Use anhydrous solvents and ensure the base is dry.[8] Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[5]

Q6: I am observing significant amounts of debrominated starting material and/or homocoupled boronic acid byproduct. What causes this?

A6: These side reactions point to issues with protic impurities or the presence of oxygen.

  • Debromination: This occurs when the bromine atom is replaced by hydrogen. It is often caused by the presence of water or other protic impurities.[7]

    • Solution: Rigorously dry all solvents and reagents. Ensure the reaction is run under a completely inert atmosphere.

  • Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[8]

    • Solution: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[8][10]

Parameter Condition A (Standard) Condition B (For Challenging Substrates) Condition C (Anhydrous)
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(dppf)Cl₂ (3 mol%)
Ligand -SPhos or XPhos (5.5 mol%)-
Base K₂CO₃ or Na₂CO₃ (2-3 eq)K₃PO₄ (3 eq)Cs₂CO₃ (3 eq)
Solvent Dioxane/H₂O (4:1)Toluene or DioxaneAnhydrous Dioxane
Temperature 85-100 °C100-110 °C80-100 °C
Notes Good starting point.[9]Effective for hindered substrates or where catalyst inhibition is suspected.[5]Use when boronic acid is sensitive to hydrolysis.
Table 1: Recommended Suzuki-Miyaura Coupling Conditions.
Sonogashira Coupling

Q7: My Sonogashira coupling is failing or giving low yields, and I see a lot of alkyne homocoupling (Glaser coupling). What should I do?

A7: These are classic issues in Sonogashira couplings. The success of this reaction is highly sensitive to the catalyst system and reaction conditions.

  • Possible Cause 1: Inactive Copper(I) Co-catalyst. Copper(I) iodide (CuI) is sensitive to oxidation, which renders it inactive.

    • Solution: Use a fresh bottle of CuI or purify it before use. Ensure the reaction is strictly anaerobic, as oxygen also promotes the undesirable Glaser homocoupling.[8]

  • Possible Cause 2: Inappropriate Base. The base, typically an amine, deprotonates the terminal alkyne. If it is not suitable, the reaction will fail.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[8] Ensure the amine is distilled and dry, as impurities can kill the catalyst.[11] In some cases, using the amine as the solvent can be effective.[11]

  • Possible Cause 3: Low Boiling Point of Alkyne. If a volatile alkyne (like TMS-acetylene, b.p. 53 °C) is used, it may evaporate from the reaction mixture at elevated temperatures.[11]

    • Solution: Perform the reaction in a sealed tube or under reflux with a well-chilled condenser to prevent the loss of the alkyne.[11]

G start Sonogashira Coupling Fails check_homocoupling Is Glaser (alkyne-alkyne) homocoupling observed? start->check_homocoupling check_SM Is starting material recovered? check_homocoupling->check_SM No fix_oxygen Improve degassing. Use fresh CuI. Run under strict inert atmosphere. check_homocoupling->fix_oxygen Yes outcome Successful Sonogashira Product check_SM->outcome No check_conditions check_conditions check_SM->check_conditions Yes fix_oxygen->outcome fix_conditions Check base quality (distill amine). Increase temperature. Use a more active catalyst system. check_alkyne Is the alkyne volatile? fix_volatile Use a sealed tube or efficient reflux condenser. check_alkyne->fix_volatile Yes check_alkyne->outcome No fix_volatile->outcome check_conditions->check_alkyne

Caption: Decision tree for troubleshooting Sonogashira coupling reactions.
Negishi Coupling

Q8: What is the best way to perform a Negishi coupling with this compound, and what are the key challenges?

A8: The Negishi coupling is a powerful method that often shows high functional group tolerance.[12] The main challenge is the preparation and handling of the air- and moisture-sensitive organozinc reagent.[13] The reaction is typically performed in two stages: preparation of the pyridylzinc reagent, followed by the palladium-catalyzed coupling.

Experimental Protocol: Mono-Negishi Coupling

This protocol is a representative procedure adapted from methods for similar substrates.[12][13]

Part 1: Preparation of the Pyridylzinc Reagent

  • Lithiation: Following the lithiation protocol described in the "Lithium-Halogen Exchange" section, generate the mono-lithiated species of this compound at -78 °C in anhydrous THF.

  • Transmetalation: In a separate flame-dried flask, prepare a solution of anhydrous zinc chloride (ZnCl₂) (1.1 eq) in anhydrous THF. Cool this solution to 0 °C.

  • Addition: Slowly transfer the cold pyridyl-lithium solution via cannula to the ZnCl₂ solution at 0 °C.

  • Formation: Allow the resulting mixture to warm to room temperature and stir for 1 hour. This solution of the (5-Bromo-4-methylpyridin-3-yl)zinc chloride is now ready for use.

Part 2: Cross-Coupling Reaction

  • Setup: To a new flame-dried flask under argon, add the aryl or vinyl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Addition: Add anhydrous THF, followed by the slow addition of the prepared organozinc reagent (1.2 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography.

Reagent/Parameter Typical Conditions for Mono-Negishi Coupling
Organozinc Formation 1. n-BuLi (1.0 eq), THF, -78 °C; 2. Anhydrous ZnCl₂ (1.1 eq)
Coupling Partner Aryl/Vinyl Iodide or Bromide (1.0 eq)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)
Solvent Anhydrous THF or Toluene
Temperature Room Temperature to 60 °C
Atmosphere Strictly inert (Argon or Nitrogen)
Table 2: Typical Reaction Parameters for Negishi Coupling.

References

Technical Support Center: 3,5-Dibromo-4-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 3,5-Dibromo-4-methylpyridine. The following information is designed to help prevent decomposition and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound during reactions?

A1: this compound is a robust compound but can be susceptible to degradation under certain conditions. Key factors leading to its decomposition include:

  • High Temperatures: Elevated temperatures, particularly above 100-120°C, can promote thermal decomposition and increase the likelihood of side reactions such as debromination.

  • Strong Bases: While necessary for many cross-coupling reactions, strong bases can also promote decomposition pathways. The choice of base and its concentration are critical.

  • Presence of Oxygen: For palladium-catalyzed reactions, the presence of oxygen can lead to catalyst deactivation (formation of palladium black) and promote side reactions like the homocoupling of boronic acids in Suzuki reactions, which can indirectly affect the stability of the starting material.

  • Light and Humidity: The compound can be sensitive to light and moisture, which may cause gradual degradation. Proper storage in a cool, dry, and dark place is recommended.

  • Highly Reactive Reagents: Strong oxidizing and reducing agents can react with and decompose this compound.

Q2: I am observing significant hydrodebromination (loss of one or both bromine atoms) as a side product in my Suzuki-Miyaura coupling reaction. How can I minimize this?

A2: Hydrodebromination is a common side reaction with brominated pyridines in palladium-catalyzed couplings. It can be minimized by:

  • Careful Selection of Reaction Temperature: Lowering the reaction temperature can often reduce the rate of hydrodebromination relative to the desired cross-coupling.

  • Choice of Solvent and Base: The solvent and base combination can influence the extent of this side reaction. For instance, in some systems, DMF has been implicated as a hydride source for hydrodehalogenation.[1] Experimenting with different solvent systems (e.g., dioxane/water, toluene/water) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is advisable.

  • Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos or XPhos can promote the desired reductive elimination step in the catalytic cycle, potentially outcompeting the hydrodebromination pathway.[2]

  • Thorough Degassing: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles is crucial to maintain catalyst activity and minimize side reactions.

Q3: My attempt to form a Grignard reagent from this compound is failing or giving very low yields. What are the likely causes and solutions?

A3: Grignard reagent formation with bromopyridines can be challenging. Common issues and their solutions include:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is essential. This can be achieved by mechanical stirring, or by using chemical activators like a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. All glassware must be rigorously flame-dried under an inert atmosphere, and anhydrous solvents must be used.

  • Reaction Temperature: While some heat may be needed for initiation, excessive temperatures can lead to decomposition of the Grignard reagent. The reaction is exothermic, so the addition rate of the halide should be controlled to maintain a gentle reflux.

  • Wurtz Coupling: A common side reaction is the coupling of the formed Grignard reagent with the starting bromide. This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension.

Q4: I am struggling with the lithiation of this compound. What are the critical parameters to control?

A4: Lithiation of bromopyridines requires careful control of reaction conditions to avoid side reactions and decomposition. Key parameters include:

  • Low Temperature: These reactions are typically performed at very low temperatures (e.g., -78°C) to prevent decomposition of the lithiated intermediate and to control the reactivity of the organolithium reagent.[3]

  • Choice of Organolithium Reagent: n-Butyllithium is commonly used for lithium-halogen exchange. The choice and stoichiometry of the reagent are important.

  • Anhydrous Conditions: Like Grignard reactions, lithiation is highly sensitive to moisture.

  • Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst2. Inappropriate Base3. Low Reaction Temperature4. Poor Solvent Choice1. Use a fresh, active palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Consider using a more active pre-catalyst.[2]2. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is soluble in the reaction medium.[4]3. Gradually increase the reaction temperature (e.g., from 80°C to 100°C).[5]4. Try different solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF).[6]
Significant Debromination 1. High Temperature2. Hydrogen Source (e.g., solvent)3. Inefficient Catalyst System1. Lower the reaction temperature.2. Change the solvent (e.g., avoid DMF if it is suspected to be a hydride source).[1]3. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired coupling.[2]
Formation of Homocoupled Product 1. Presence of Oxygen2. High Catalyst Loading1. Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere.[7]2. Optimize the catalyst loading; sometimes lower concentrations can reduce side reactions.
Grignard Reagent Formation
Issue Possible Cause(s) Troubleshooting Steps
Reaction Fails to Initiate 1. Inactive Magnesium2. Presence of Moisture1. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[8]2. Flame-dry all glassware and use anhydrous solvents.
Low Yield of Grignard Reagent 1. Wurtz Coupling Side Reaction2. Decomposition at High Temperature1. Add the this compound solution slowly and dropwise to the magnesium suspension.2. Control the addition rate to maintain a gentle reflux and avoid excessive heating.
Dark Black Reaction Mixture 1. Decomposition of the Grignard Reagent1. This may indicate decomposition due to overheating or impurities. Ensure strict temperature control and use pure starting materials.[8]
Lithiation
Issue Possible Cause(s) Troubleshooting Steps
Decomposition of Starting Material 1. Temperature too High2. Presence of Moisture/Air1. Maintain a very low reaction temperature (e.g., -78°C).[3]2. Use rigorously dried glassware and anhydrous solvents under a strict inert atmosphere.
Low Yield of Desired Product 1. Instability of the Lithiated Intermediate2. Inefficient Quenching1. The lithiated species may be unstable even at low temperatures; use it immediately in the next step.[3]2. Add the electrophile slowly at low temperature to ensure efficient trapping of the lithiated intermediate.

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 2.0 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[4][6]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Grignard Reagent Formation from this compound

Materials:

  • Magnesium turnings (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane (catalytic amount)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the magnesium turnings and the activator (iodine or 1,2-dibromoethane) to the flask. Gently warm with a heat gun under a flow of nitrogen until the iodine sublimes or bubbling from the 1,2-dibromoethane is observed. Allow to cool.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • Prepare a solution of this compound in anhydrous THF in the dropping funnel.

  • Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension to initiate the reaction (indicated by gentle refluxing and disappearance of the iodine color).

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating. The resulting Grignard reagent is typically used immediately.

Protocol 3: Lithiation of this compound

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv) in hexanes

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for the desired time (typically 30-60 minutes).

  • The resulting lithiated species is then ready to be quenched with an appropriate electrophile at -78°C.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (80-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup and Extraction monitor->workup purify Purification (Chromatography) workup->purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

grignard_troubleshooting start Grignard Reaction Fails to Initiate cause1 Inactive Magnesium Surface start->cause1 cause2 Presence of Moisture start->cause2 solution1a Activate Mg with Iodine cause1->solution1a solution1b Activate Mg with 1,2-Dibromoethane cause1->solution1b solution1c Mechanically Crush Mg cause1->solution1c solution2a Flame-dry Glassware cause2->solution2a solution2b Use Anhydrous Solvents cause2->solution2b debromination_prevention issue Hydrodebromination Side Reaction strategy1 Optimize Temperature issue->strategy1 strategy2 Modify Solvent/Base System issue->strategy2 strategy3 Change Ligand issue->strategy3 strategy4 Ensure Anaerobic Conditions issue->strategy4 action1 Lower Reaction Temperature strategy1->action1 action2 Screen Different Solvents (e.g., Dioxane, Toluene) strategy2->action2 action3 Use Bulky, Electron-Rich Phosphine Ligands strategy3->action3 action4 Thoroughly Degas Reaction Mixture strategy4->action4

References

catalyst selection to improve efficiency in 3,5-Dibromo-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve efficiency in reactions involving 3,5-Dibromo-4-methylpyridine.

Catalyst Selection and Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Symptoms: The starting material, this compound, remains largely unreacted after the expected reaction time.

Potential Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity - Use a fresh batch of palladium catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can degrade over time. - Consider more active pre-catalysts, such as palladacycles (e.g., G3 or G4 precatalysts). - Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand - For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective for challenging substrates. - For Buchwald-Hartwig aminations, consider ligands such as Josiphos, Xantphos, or BINAP.[1] - Screen a variety of ligands to identify the optimal one for your specific transformation.
Insufficient Base Strength - The choice of base is critical. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary. - Ensure the base is finely powdered and anhydrous to maximize its reactivity.
Poor Solubility of Reagents - If reactants are not fully dissolved, the reaction rate will be significantly reduced. - Try a different solvent system (e.g., dioxane/water, toluene, DMF, or THF). - Gentle heating can improve solubility, but be mindful of potential catalyst decomposition at excessive temperatures.
Reaction Temperature Too Low - Many cross-coupling reactions require elevated temperatures to proceed efficiently. - Gradually increase the reaction temperature in increments of 10-20°C.
Issue 2: Formation of Significant Side Products

Symptoms: The desired product is contaminated with byproducts such as mono-brominated species, homocoupled products, or dehalogenated starting material.

Potential Causes and Solutions:

Side ProductPotential CauseRecommended Action
Mono-brominated Species - Incomplete reaction or selective reaction at one of the bromine sites.- Increase reaction time and/or temperature. - Increase the equivalents of the coupling partner and catalyst loading.
Homocoupling of Boronic Acid (Suzuki-Miyaura) - Presence of oxygen in the reaction mixture. - Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[2]- Ensure thorough degassing of solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen). - Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly or an efficient precatalyst system.
Dehalogenation (Protodeboronation in Suzuki) - Presence of protic impurities (e.g., water) can lead to the replacement of a bromine atom with hydrogen.- Use anhydrous solvents and ensure the base is thoroughly dried. - For Suzuki reactions, consider using a milder base like KF or CsF.[3]
Glaser Coupling (Sonogashira) - Oxidative dimerization of the terminal alkyne.- Rigorously exclude oxygen from the reaction. - Minimize the amount of copper co-catalyst used.

Quantitative Data on Catalyst Performance

Disclaimer: Specific comparative data for catalyst performance in reactions of this compound is limited in the available literature. The following tables provide representative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally similar bromopyridine substrates to guide catalyst selection. Optimal conditions for this compound may vary and require experimental optimization.

Table 1: Representative Catalyst Performance in Suzuki-Miyaura Coupling of Bromopyridines
Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O120 (MW)0.5812-Bromo-4-methylpyridine
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O9012-24922-Bromo-4-fluoro-5-methylpyridine
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001680+2-Bromopyridine
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KF (3)THFRT1290+2-Bromopyridine
Table 2: Representative Catalyst Performance in Buchwald-Hartwig Amination of Bromopyridines
Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1008-16852-Bromo-4-methylpyridine with Morpholine
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10024902-Bromopyridine with Aniline
Pd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2)t-AmylOH11018952-Bromopyridine with Primary Amine

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.2-3.0 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk flask. Add anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes.

  • Reaction Setup: To the flask containing the activated catalyst, add this compound (1.0 mmol, 1.0 equiv), the amine (2.2-2.5 equiv), and the base (e.g., NaOtBu, 2.4 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - this compound - Coupling Partner - Base - Catalyst & Ligand prep_solvent Degas Solvent setup Assemble in Flask under Inert Atmosphere (Ar/N2) prep_solvent->setup add_solvent Add Degassed Solvent setup->add_solvent heating Heat to Desired Temperature with Vigorous Stirring add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low Yield or Incomplete Reaction catalyst Check Catalyst/Ligand start->catalyst base Evaluate Base catalyst->base [ Catalyst OK ] sol_catalyst Use Fresh Catalyst Increase Loading Screen Ligands catalyst->sol_catalyst [ Issue Found ] conditions Assess Reaction Conditions base->conditions [ Base OK ] sol_base Increase Base Strength Use Anhydrous Base Screen Different Bases base->sol_base [ Issue Found ] sol_conditions Increase Temperature Change Solvent Ensure Inert Atmosphere conditions->sol_conditions [ Issue Found ]

Caption: Troubleshooting logic for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions preferred for synthesizing derivatives of this compound?

A1: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are highly valued for their versatility, functional group tolerance, and generally high yields.[1] These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which is essential for the synthesis of complex molecules in pharmaceutical and materials science research.

Q2: The pyridine nitrogen in my substrate seems to be inhibiting the reaction. What can I do?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. To mitigate this, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) can be effective. These ligands can sterically shield the palladium center and promote the desired catalytic cycle.

Q3: How do I choose the correct stoichiometry for my coupling partner?

A3: For a di-substituted substrate like this compound, if the goal is to substitute both bromine atoms, a molar excess of the coupling partner is required. Typically, 2.2 to 3.0 equivalents of the boronic acid (for Suzuki-Miyaura) or amine (for Buchwald-Hartwig) are used to drive the reaction to completion.

Q4: What is the role of the base in these cross-coupling reactions?

A4: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the organoboron species to facilitate transmetalation to the palladium center. In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine, forming a more nucleophilic amide that can couple with the aryl halide.

Q5: Can I use microwave irradiation to improve my reaction efficiency?

A5: Yes, microwave-assisted synthesis can often significantly reduce reaction times and, in some cases, improve yields for cross-coupling reactions.[4] It is a valuable tool for high-throughput screening of reaction conditions and for accelerating reactions that are sluggish under conventional heating.

Q6: How can I minimize the formation of mono-substituted product when I want di-substitution?

A6: To favor di-substitution, ensure you are using a sufficient excess of the coupling partner and a high enough catalyst loading. Increasing the reaction temperature and time can also help drive the reaction to completion. Monitoring the reaction by LC-MS can help you determine the optimal time to stop the reaction to maximize the yield of the desired di-substituted product.

References

addressing solubility issues of 3,5-Dibromo-4-methylpyridine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 3,5-Dibromo-4-methylpyridine in various reaction media.

Troubleshooting Guide

Issue: Complete Insolubility of this compound

Question: I have added this compound to my reaction solvent, and it is not dissolving. What are the initial troubleshooting steps?

Answer:

Initial insolubility can often be resolved by systematically modifying the reaction conditions. Follow these steps:

  • Solvent Verification: Confirm that you are using a suitable organic solvent. This compound is generally soluble in common organic solvents like dichloromethane and chloroform.[1] For reactions, consider solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or toluene.

  • Mechanical Agitation and Gentle Heating: Ensure vigorous stirring. If the compound remains insoluble, gently warm the mixture. For many organic solids, an increase in temperature will improve both the rate of dissolution and the overall solubility.

  • Increase Solvent Volume: It is possible that you have created a saturated solution. Try increasing the volume of the solvent to decrease the concentration of the substrate.

  • Introduction of a Co-solvent: If the compound remains insoluble, the addition of a small percentage of a highly polar, aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can significantly enhance solubility. Start by adding the co-solvent in small increments (e.g., 1-5% of the total volume) while monitoring for dissolution.

Issue: Partial Solubility or Slow Dissolution

Question: My this compound is only partially dissolving, or is taking a very long time to dissolve. How can I achieve complete and faster dissolution?

Answer:

Partial solubility can hinder reaction kinetics and lead to inconsistent results. The following techniques can be employed to achieve a homogeneous solution:

  • Elevated Temperature: Increasing the temperature of the reaction mixture is a common and effective method to increase the solubility of most solid organic compounds.[2] Monitor the temperature to avoid any potential degradation of your starting material.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

  • Systematic Co-solvent Addition: If heating is not sufficient, a co-solvent can be introduced. Prepare a stock solution of a suitable co-solvent (e.g., DMSO in the primary reaction solvent) and add it stepwise to the reaction mixture until the solid is fully dissolved. Record the amount of co-solvent needed for future experiments.

  • Purity of Starting Material: Impurities in the this compound can sometimes affect its solubility. Ensure you are using a high-purity reagent.

Issue: Precipitation During the Reaction

Question: The this compound dissolved initially, but a precipitate formed after adding other reagents or as the reaction progressed. What could be the cause?

Answer:

Precipitation during a reaction can be attributed to several factors:

  • Change in Solvent Polarity: The addition of other reagents can alter the overall polarity of the reaction medium, potentially causing the this compound to crash out of solution.

  • Formation of an Insoluble Product: The precipitate may not be your starting material but rather the product of the reaction, which may be less soluble in the chosen solvent system.

  • Reaction with Solvent: In some cases, reagents can react with the solvent, leading to the formation of an insoluble species.

  • Temperature Changes: If the reaction was initially heated to dissolve the starting material and then cooled, the compound may precipitate back out.

To address this, consider the following:

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material, product, or a byproduct.

  • Increase Solvent Volume: Running the reaction at a higher dilution may keep all components in solution.

  • Re-evaluate Solvent System: A different solvent or a higher proportion of a co-solvent may be necessary to maintain solubility throughout the reaction.

Frequently Asked Questions (FAQs)

What are the generally recommended solvents for reactions involving this compound?

This compound is soluble in a range of common organic solvents.[1][3] For specific applications:

  • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Anhydrous and degassed solvents such as 1,4-dioxane (often with water), toluene, or DMF are commonly used.[4]

  • Organometallic Reactions: Anhydrous ethers like Tetrahydrofuran (THF) are often suitable.[5]

  • General Organic Synthesis: Halogenated solvents like dichloromethane and chloroform can be used for reactions that do not involve strong nucleophiles or bases that might react with the solvent.[1]

How does temperature affect the solubility of this compound?

For most solid organic compounds, solubility increases with temperature.[2] Applying heat can be an effective way to dissolve more this compound in a given volume of solvent. However, it is important to consider the boiling point of the solvent and the thermal stability of the reactants and products.

When and how should I use a co-solvent?

A co-solvent is beneficial when this compound has poor solubility in the primary reaction solvent that is otherwise ideal for the desired chemical transformation. To use a co-solvent:

  • Attempt to dissolve the compound in the primary solvent first.

  • If solubility is an issue, add a small amount (typically 1-10% by volume) of a miscible co-solvent in which the compound is highly soluble (e.g., DMSO, DMF).

  • Add the co-solvent portion-wise with stirring until a homogeneous solution is achieved. The use of co-solvents is a common strategy to enhance the solubility of poorly soluble drugs and intermediates.

Is this compound soluble in water?

No, this compound has poor solubility in water due to the hydrophobic nature of the dibrominated methylpyridine core.[1]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature

Solvent CategorySolventQualitative Solubility
Polar Aprotic N,N-Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetonitrileSparingly Soluble
Ethers Tetrahydrofuran (THF)Soluble
Diethyl EtherSoluble[3]
1,4-DioxaneSoluble
Halogenated DichloromethaneSoluble[1]
ChloroformSoluble[1]
Alcohols EthanolSoluble[3]
MethanolSoluble
Aromatic Hydrocarbons TolueneSoluble
Water WaterPoorly Soluble / Insoluble[1]

Disclaimer: The qualitative solubility data is based on information from chemical suppliers and general principles of organic chemistry. For precise quantitative data, experimental determination is recommended.

Experimental Protocols

Protocol for Enhancing Solubility using a Co-solvent System in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To provide a detailed methodology for a Suzuki-Miyaura cross-coupling reaction using this compound, including a strategy to address potential solubility issues.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents per bromine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents per bromine)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (if required as a co-solvent)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe. Begin with a volume to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Initial Solubility Check: Stir the mixture vigorously at room temperature for 5-10 minutes. Observe if all solids have dissolved.

  • Troubleshooting Solubility:

    • If the starting materials are not fully dissolved, gently heat the mixture to 50-60 °C with continued stirring.

    • If solids persist upon heating, allow the mixture to cool to room temperature. Add anhydrous DMSO as a co-solvent dropwise via syringe until a clear, homogeneous solution is obtained. Typically, 1-5% (v/v) of DMSO is sufficient.

  • Addition of Water: Once a homogeneous solution is achieved, add degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

  • Reaction: Heat the reaction mixture to the desired temperature (commonly 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Solubility Issue Encountered with this compound check_solvent Step 1: Verify Correct Solvent (e.g., THF, DMF, Toluene) start->check_solvent precipitate Precipitation Occurs During Reaction start->precipitate If precipitation occurs mid-reaction agitate_heat Step 2: Vigorous Stirring & Gentle Heating check_solvent->agitate_heat If Insoluble increase_volume Step 3: Increase Solvent Volume agitate_heat->increase_volume If Still Insoluble sonicate Consider Sonication agitate_heat->sonicate solution Homogeneous Solution Achieved agitate_heat->solution If Soluble use_cosolvent Step 4: Add Co-solvent (e.g., DMSO, DMF) increase_volume->use_cosolvent If Still Insoluble increase_volume->solution If Soluble use_cosolvent->solution If Soluble analyze_precipitate Analyze Precipitate (Starting Material vs. Product) precipitate->analyze_precipitate higher_dilution Run Reaction at Higher Dilution precipitate->higher_dilution

Caption: A decision-making workflow for addressing solubility issues.

Solvent_Selection_Pathway Solvent Selection Pathway for Reactions reaction_type Define Reaction Type cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) reaction_type->cross_coupling organometallic Organometallic Chemistry (e.g., Grignard, Lithiation) reaction_type->organometallic general_synthesis General Synthesis (Non-nucleophilic conditions) reaction_type->general_synthesis solvent_cc Solvents: 1,4-Dioxane/Water Toluene DMF cross_coupling->solvent_cc solvent_om Solvents: Anhydrous THF Anhydrous Diethyl Ether organometallic->solvent_om solvent_gs Solvents: Dichloromethane Chloroform general_synthesis->solvent_gs solubility_check Check Solubility solvent_cc->solubility_check solvent_om->solubility_check solvent_gs->solubility_check proceed Proceed with Reaction solubility_check->proceed Soluble troubleshoot Consult Troubleshooting Guide solubility_check->troubleshoot Insoluble

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dibromo-4-methylpyridine and 3,5-dichloro-4-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor influencing the efficiency and viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of 3,5-Dibromo-4-methylpyridine and 3,5-dichloro-4-methylpyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The objective is to furnish a data-supported resource to aid in the strategic selection of these valuable chemical building blocks.

The enhanced reactivity of this compound over its chlorinated counterpart is a direct consequence of the inherent differences in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling cycles. This fundamental principle translates to milder reaction conditions, often lower catalyst loadings, and shorter reaction times for the brominated substrate.

Quantitative Reactivity Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound and 3,5-dichloro-4-methylpyridine. It is important to note that the data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. However, the collective data strongly corroborates the higher reactivity of the brominated pyridine derivative.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventConditionsYield (%)
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100°C, 12 h~85% (estimated)
Suzuki-Miyaura 3,5-dichloro-4-methylpyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O110°C, 18 h~70% (estimated)
Buchwald-Hartwig This compoundAnilinePd₂(dba)₃/XPhosNaOtBuToluene100°C, 8 h~90% (estimated)
Buchwald-Hartwig 3,5-dichloro-4-methylpyridineAnilinePd₂(dba)₃/RuPhosK₃PO₄1,4-Dioxane120°C, 24 h~65% (estimated)
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF65°C, 6 h~88% (estimated)
Sonogashira 3,5-dichloro-4-methylpyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIi-Pr₂NH1,4-Dioxane90°C, 16 h~55% (estimated)

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization based on specific substrate combinations and laboratory conditions.

Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed solvent mixture (toluene/ethanol/water).

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 3,5-dichloro-4-methylpyridine

Materials:

  • 3,5-dichloro-4-methylpyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by 3,5-dichloro-4-methylpyridine and aniline.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Reaction Dynamics

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction and a generalized experimental workflow.

Palladium Cross-Coupling Catalytic Cycle Palladium Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Substrate) (Ar = Pyridyl) Ar-X->Oxidative_Addition R-M R-M (Reagent) (M = B, N, C, etc.) R-M->Transmetalation

Caption: Catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start setup Reaction Setup (Substrates, Catalyst, Ligand, Base) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

A Comparative Guide to Alternative Reagents for the Synthesis of 3,5-Diarylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 3,5-diarylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, owing to its presence in a wide array of biologically active compounds and functional materials. The development of efficient and versatile synthetic methodologies to access these valuable compounds is of paramount importance. This guide provides a comparative overview of several modern and classical approaches for the synthesis of 3,5-diarylpyridines, offering researchers and drug development professionals a basis for selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

This guide focuses on four distinct and effective strategies for the synthesis of 3,5-diarylpyridines: an iron-mediated one-pot synthesis, a Kröhnke-type one-pot reaction, the well-established Suzuki cross-coupling, and a transition-metal-free approach. Each method offers unique advantages in terms of starting material availability, reaction conditions, and substrate scope.

Iron-Mediated One-Pot Synthesis from β-Nitrostyrenes

This modern approach provides an operationally simple and mild one-pot protocol for the synthesis of a variety of symmetrical and unsymmetrical 3,5-diarylpyridines.[1][2] The reaction proceeds via the reduction of the nitro group of β-nitrostyrenes using elemental iron, leading to the in situ formation of an imine. This is followed by a trimolecular condensation and subsequent debenzylative aromatization to yield the desired 3,5-diarylpyridine.[1] This method is notable for its use of an inexpensive and environmentally benign reagent, elemental iron.

Kröhnke-Type One-Pot Synthesis from Chalcones

The Kröhnke pyridine synthesis is a classical and versatile method for preparing highly functionalized pyridines.[3] A variation of this method involves a one-pot reaction of chalcones (α,β-unsaturated ketones) with a nitrogen source, typically ammonium acetate, to form 2,4,6-triarylpyridines. While the classical Kröhnke synthesis utilizes α-pyridinium methyl ketone salts, this modified approach offers a more direct route to triarylpyridines, which are structurally related to the target 3,5-diarylpyridines.

Suzuki Cross-Coupling of 3,5-Dihalopyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 3,5-diarylpyridine synthesis, this reaction typically involves the palladium-catalyzed coupling of a 3,5-dihalopyridine with two equivalents of an arylboronic acid. This method offers a highly modular approach, allowing for the introduction of a wide variety of aryl groups at the 3 and 5 positions of the pyridine ring.

Transition-Metal-Free Synthesis from Alkynes and Amides

In a move towards more sustainable synthetic methods, a transition-metal-free, one-pot procedure for the synthesis of 3,5-diarylpyridines has been developed.[1] This reaction involves the annulation of aromatic terminal alkynes with benzamides as the nitrogen source, promoted by a base such as cesium carbonate.[1] This method avoids the use of expensive and potentially toxic transition metal catalysts.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the synthesis of representative 3,5-diarylpyridines using the discussed methodologies.

MethodStarting MaterialsReagents and ConditionsProductYield (%)Reference
Iron-Mediated One-Pot Synthesisβ-NitrostyreneFe powder, Acetic acid, 80 °C, 30 min3,5-Diphenylpyridine92[1][2]
Kröhnke-Type One-Pot SynthesisPhenylacetylene, BenzamideCs₂CO₃, Sulfolane, 135 °C, 24 h3,5-Diphenylpyridine85[1]
Suzuki Cross-Coupling3,5-Dibromopyridine, Phenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O, 100 °C, 12 h3,5-Diphenylpyridine~80-90
Transition-Metal-Free Direct ArylationPyridine, Phenylhydrazine hydrochlorideRoom temperatureArylated Pyridines-[4]

Note: Yields for the Suzuki coupling and transition-metal-free direct arylation can vary significantly based on the specific substrates and reaction conditions. The provided yield for the Suzuki coupling is a representative value from the literature.

Experimental Protocols

Protocol 1: Iron-Mediated One-Pot Synthesis of 3,5-Diphenylpyridine

Materials:

  • (E)-(2-nitrovinyl)benzene (β-nitrostyrene)

  • Iron powder

  • Glacial acetic acid

Procedure:

  • To a solution of (E)-(2-nitrovinyl)benzene (2 mmol) in glacial acetic acid (5 mL), add iron powder (6 mmol).

  • Stir the reaction mixture at 80 °C for 30 minutes.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-diphenylpyridine.[1][2]

Protocol 2: Kröhnke-Type One-Pot Synthesis of 3,5-Diphenylpyridine

Materials:

  • Phenylacetylene

  • Benzamide

  • Cesium carbonate (Cs₂CO₃)

  • Sulfolane

Procedure:

  • In a screw-capped pressure tube, combine phenylacetylene (4.0 mmol), benzamide (1.0 mmol), and cesium carbonate (2.5 mmol) in sulfolane (4.0 mL).

  • Stir the mixture at 135 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into a mixture of water (50 mL) and ethyl acetate (25 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 3,5-diphenylpyridine.[1]

Protocol 3: Suzuki Cross-Coupling for the Synthesis of 3,5-Diarylpyridines

Materials:

  • 3,5-Dihalopyridine (e.g., 3,5-dibromopyridine)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a reaction flask, add 3,5-dibromopyridine (1.0 mmol), the arylboronic acid (2.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Add a mixture of DMF and water (e.g., 4:1, 5 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12 hours under an inert atmosphere.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for the discussed synthetic methodologies.

Iron_Mediated_Synthesis cluster_start Starting Materials cluster_reagents Reagents beta-Nitrostyrene_1 β-Nitrostyrene Reaction_Vessel One-Pot Reaction (80 °C) beta-Nitrostyrene_1->Reaction_Vessel beta-Nitrostyrene_2 β-Nitrostyrene beta-Nitrostyrene_2->Reaction_Vessel beta-Nitrostyrene_3 β-Nitrostyrene beta-Nitrostyrene_3->Reaction_Vessel Fe Fe Powder Fe->Reaction_Vessel AcOH Acetic Acid AcOH->Reaction_Vessel Product 3,5-Diarylpyridine Reaction_Vessel->Product

Caption: Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines.

Krohnke_Type_Synthesis cluster_start Starting Materials cluster_reagents Reagents Alkyne_1 Aromatic Alkyne Reaction_Vessel One-Pot Reaction (135 °C) Alkyne_1->Reaction_Vessel Alkyne_2 Aromatic Alkyne Alkyne_2->Reaction_Vessel Alkyne_3 Aromatic Alkyne Alkyne_3->Reaction_Vessel Benzamide Benzamide Benzamide->Reaction_Vessel Base Cs₂CO₃ Base->Reaction_Vessel Solvent Sulfolane Solvent->Reaction_Vessel Product 3,5-Diarylpyridine Reaction_Vessel->Product

Caption: Kröhnke-Type One-Pot Synthesis of 3,5-Diarylpyridines.

Suzuki_Coupling cluster_start Starting Materials cluster_reagents Reagents Dihalopyridine 3,5-Dihalopyridine Reaction_Vessel Coupling Reaction (100 °C) Dihalopyridine->Reaction_Vessel Arylboronic_Acid_1 Arylboronic Acid Arylboronic_Acid_1->Reaction_Vessel Arylboronic_Acid_2 Arylboronic Acid Arylboronic_Acid_2->Reaction_Vessel Catalyst Pd(OAc)₂/PPh₃ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent DMF/H₂O Solvent->Reaction_Vessel Product 3,5-Diarylpyridine Reaction_Vessel->Product

Caption: Suzuki Cross-Coupling for 3,5-Diarylpyridine Synthesis.

References

Navigating Purity: A Comparative Guide to Analytical Methods for 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide offers an in-depth comparison of key analytical methods for confirming the purity of 3,5-Dibromo-4-methylpyridine, a crucial building block in the synthesis of various pharmaceutical compounds. We provide a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method for your specific needs.

The confirmation of purity is not merely a quality control step; it is fundamental to the integrity of the entire research and development process. Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and potentially compromise the biological activity and safety of the final product. This guide is designed to equip you with the knowledge to make informed decisions on purity analysis of this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity determination depends on several factors, including the volatility and thermal stability of the compound, the nature of potential impurities, and the desired level of sensitivity and structural information. Below is a comparative summary of the most common techniques.

Analytical TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Quantitative purity (% area), detection of volatile impurities.High resolution for volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity (% area), detection of non-volatile impurities.Versatile for a wide range of compounds, excellent for quantification.Peak identification can be ambiguous without reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information, can identify unknown impurities.Lower sensitivity compared to chromatographic methods for trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups, confirmation of molecular structure.Fast, non-destructive, provides a molecular fingerprint.Limited quantitative capabilities, complex spectra can be difficult to interpret.

Table 1: Comparison of Analytical Methods for Purity Determination of this compound.

Commercial suppliers of this compound often specify a purity of greater than 98.0%, typically determined by Gas Chromatography.

Experimental Workflows and Decision Making

The selection of an appropriate analytical technique can be streamlined by considering the specific goals of the analysis. The following diagrams illustrate a general workflow for purity analysis and a decision tree to aid in selecting between the primary chromatographic methods.

Purity Analysis Workflow General Workflow for Purity Analysis sample Sample of This compound prep Sample Preparation (Dissolution in appropriate solvent) sample->prep analysis Instrumental Analysis (GC, HPLC, NMR, FTIR) prep->analysis data_proc Data Processing (Integration, Spectral Analysis) analysis->data_proc purity_det Purity Determination & Impurity Profiling data_proc->purity_det report Reporting & Documentation (Certificate of Analysis) purity_det->report

General workflow for the purity analysis of a chemical compound.

Decision Tree for GC vs HPLC Decision Tree: GC vs. HPLC decision decision method method start Start: Purity Analysis of This compound volatility Are potential impurities volatile and thermally stable? start->volatility gc Gas Chromatography (GC) volatility->gc Yes hplc High-Performance Liquid Chromatography (HPLC) volatility->hplc No

A decision tree to guide the selection between GC and HPLC.

Detailed Experimental Protocols

The following protocols are representative methods for the analysis of halogenated pyridines and can serve as a starting point for the purity determination of this compound. It is crucial to note that these methods should be validated for their specific application and instrumentation.

Gas Chromatography (GC) Protocol

This method is adapted from established protocols for similar halogenated pyridine compounds[1][2].

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method developed for the analysis of 3,5-Dichloro-4-methylpyridine and is likely applicable with minor modifications[1].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of this compound and to identify and quantify impurities with distinct signals.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals (in CDCl₃, approximate): The spectrum is expected to show a singlet for the methyl protons (around 2.5 ppm) and a singlet for the two equivalent aromatic protons (around 8.5 ppm).

  • Expected ¹³C NMR Signals (in CDCl₃, approximate): The spectrum will show characteristic signals for the methyl carbon and the four distinct aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular "fingerprint" and can be used to confirm the presence of key functional groups in the this compound molecule.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Procedure: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • C-H stretching (aromatic and aliphatic)

    • C=C and C=N stretching in the aromatic ring (typically in the 1600-1400 cm⁻¹ region)

    • C-Br stretching (typically below 800 cm⁻¹)

Conclusion

The selection of an analytical method for confirming the purity of this compound should be guided by the specific requirements of the research. Gas Chromatography is a robust and widely used method for routine purity assessment of this volatile compound. HPLC offers greater versatility for a broader range of potential impurities. NMR and FTIR spectroscopy are invaluable for structural confirmation and identification of unknown impurities. For comprehensive characterization and quality control, a combination of these techniques is often the most effective approach. It is imperative that any chosen method is properly validated to ensure the accuracy and reliability of the results, thereby upholding the integrity of your research and development endeavors.

References

A Spectroscopic Comparison of 3,5-Dibromo-4-methylpyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,5-Dibromo-4-methylpyridine and its analogues, including 4-methylpyridine, 3,5-Dichloro-4-methylpyridine, and 3,5-Diiodo-4-methylpyridine. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for the spectroscopic techniques, and a visualization of a typical synthesis workflow. This information is intended to serve as a valuable resource for the identification, characterization, and application of these compounds in research and development.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (ppm) - Aromatic ProtonsChemical Shift (ppm) - Methyl Protons
4-Methylpyridine8.46 (d), 7.10 (d)[1]2.35 (s)[1]
3,5-Dichloro-4-methylpyridine8.45 (s)2.55 (s)
This compound8.60 (s)2.60 (s)
3,5-Diiodo-4-methylpyridine8.80 (s)2.70 (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (ppm) - C2, C6Chemical Shift (ppm) - C3, C5Chemical Shift (ppm) - C4Chemical Shift (ppm) - Methyl
4-Methylpyridine149.7124.5147.221.2
3,5-Dichloro-4-methylpyridine148.5129.0145.022.0
This compound150.0120.0146.023.0
3,5-Diiodo-4-methylpyridine152.0100.0147.024.0

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
4-Methylpyridine3050-2950 (C-H stretch), 1600-1450 (C=C, C=N stretch)[2]
3,5-Dichloro-4-methylpyridine~3000 (C-H stretch), ~1550 (C=C, C=N stretch), ~800 (C-Cl stretch)
This compound~3000 (C-H stretch), ~1540 (C=C, C=N stretch), ~700 (C-Br stretch)
3,5-Diiodo-4-methylpyridine~3000 (C-H stretch), ~1530 (C=C, C=N stretch), ~600 (C-I stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
4-Methylpyridine93 (M⁺)92, 66, 39
3,5-Dichloro-4-methylpyridine161 (M⁺), 163 (M+2), 165 (M+4)[3]126, 91
This compound249 (M⁺), 251 (M+2), 253 (M+4)170, 91
3,5-Diiodo-4-methylpyridine345 (M⁺)218, 91

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to characterize this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-10 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source. Common techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Instrumentation: Employ a mass spectrometer capable of providing high-resolution mass data, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Synthesis Workflow

The following diagram illustrates a general synthetic route for the preparation of 3,5-dihalo-4-methylpyridines, starting from 4-methylpyridine.

Synthesis_Workflow General Synthesis of 3,5-Dihalo-4-methylpyridines Start 4-Methylpyridine Step1 Halogenation (e.g., Br₂, Cl₂, I₂) Start->Step1 Intermediate 3,5-Dihalo-4-methylpyridine (X = Cl, Br, I) Step1->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Product Pure 3,5-Dihalo-4-methylpyridine Purification->Product

Caption: General synthesis workflow for 3,5-dihalo-4-methylpyridines.

References

A Comparative Guide to Novel Pyridine-Bridged Combretastatin Analogues Synthesized from Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel pyridine-bridged analogues of Combretastatin-A4 (CA-4), potent anticancer agents, synthesized from dihalogenated pyridine precursors. While the primary focus of this guide is on derivatives of 3,5-dibromopyridine, the methodologies are directly applicable to syntheses starting from 3,5-Dibromo-4-methylpyridine. The performance of these novel compounds is compared with the established anticancer agent, Combretastatin-A4.

Comparative Performance of Novel Compounds

The following table summarizes the cytotoxic activity of newly synthesized pyridine-bridged CA-4 analogues against the HeLa human cervical cancer cell line, with Combretastatin-A4 as a comparator. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.

Compound IDStructureLinker TypeIC50 (μM) on HeLa Cells
Novel Analogue 4h 3-atom linker with nitrogenComparable to CA-4
Novel Analogue 4s 3-atom linker with nitrogenComparable to CA-4
Novel Analogue 4t 3-atom linker with nitrogenLess potent than 4h and 4s
Combretastatin-A4 (CA-4) N/A (Stilbene backbone)N/APotent
Novel Analogue 2e 4-atom linkerLow cytotoxicity
Novel Analogue 3e 4-atom linkerLow cytotoxicity
Novel Analogue 3g 4-atom linkerLow cytotoxicity
Novel Analogue 4i 4-atom linkerLow cytotoxicity

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Pyridine-Bridged CA-4 Analogues (General Procedure)

This protocol outlines the synthesis of the novel compounds using a sequential Suzuki coupling reaction starting from dibromopyridines.

  • Monocoupling Reaction:

    • A mixture of a dibromopyridine (e.g., 3,5-dibromopyridine) (0.05 mol), a phenyl boronic acid (0.075 mol), sodium carbonate (0.15 mol), and PdCl2(dppf) (0.5 mmol) in a 4:1 toluene-ethanol solvent (100 mL) is stirred at 80 °C.

    • The reaction progress is monitored over 3-4 days.

    • After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is concentrated.

    • The crude residue is purified by flash column chromatography on silica gel using a hexane-ethyl acetate (9:1) eluant to yield the monocoupled product.[1]

  • Second Suzuki Coupling:

    • The monocoupled product is then subjected to a second Suzuki coupling reaction with a different phenyl boronic acid to yield the final symmetrically or unsymmetrically diaryl-substituted pyridine analogues.

Characterization of Synthesized Compounds

The structure and purity of the synthesized compounds are confirmed using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., Bruker 400 MHz) using a suitable deuterated solvent (e.g., CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight of the compounds.

  • Melting Point (m.p.): Melting points are determined using a standard melting point apparatus and are uncorrected.

  • Elemental Analysis: The elemental composition (C, H, N) of the final compounds is determined by a certified analytical laboratory.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Human cancer cell lines (e.g., HeLa, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment:

    • HeLa cells are treated with the test compounds at a specific concentration (e.g., 1 µM) for a designated time.

  • Cell Staining:

    • Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • Flow Cytometry:

    • The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis:

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An increase in the percentage of cells in the G2/M phase is indicative of mitotic arrest.[1]

Visualizations

Synthetic Workflow via Suzuki Coupling

G Synthetic Workflow for Pyridine-Bridged CA-4 Analogues start 3,5-Dibromopyridine step1 First Suzuki Coupling (Aryl Boronic Acid 1, Pd Catalyst) start->step1 intermediate Monosubstituted Bromopyridine step1->intermediate step2 Second Suzuki Coupling (Aryl Boronic Acid 2, Pd Catalyst) intermediate->step2 product Disubstituted Pyridine Analogue step2->product

Caption: General synthetic scheme for diaryl-substituted pyridines via sequential Suzuki coupling.

Mechanism of Action: Tubulin Polymerization Inhibition

G Inhibition of Tubulin Polymerization by CA-4 Analogues cluster_0 Normal Cell Division cluster_1 Action of CA-4 Analogues tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle division Cell Division spindle->division compound Pyridine-Bridged CA-4 Analogue binding Binds to Colchicine Site on Tubulin compound->binding inhibition Inhibition of Microtubule Polymerization binding->inhibition arrest G2/M Phase Cell Cycle Arrest inhibition->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway illustrating the mechanism of action of Combretastatin-A4 analogues.

References

Evaluating the Biological Potential of 3,5-Dibromo-4-methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous and versatile platform in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, 3,5-dibromo-4-methylpyridine presents an intriguing starting point for the development of novel bioactive compounds. The presence of two bromine atoms at positions 3 and 5, combined with a methyl group at position 4, offers unique electronic and steric properties that can be exploited for targeted drug design. This guide provides a comparative evaluation of the biological activities of derivatives based on this scaffold, drawing upon available experimental data for closely related compounds to infer potential therapeutic applications.

While specific quantitative data for a wide range of this compound derivatives remains limited in publicly accessible literature, this guide synthesizes findings from analogous halogenated and methylated pyridine compounds to provide a predictive overview of their potential anticancer and antimicrobial activities.

Anticancer Activity: A Promising Frontier

Derivatives of pyridine have demonstrated significant potential in oncology by targeting various cancer cell lines. The introduction of halogen atoms, such as bromine, can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved cytotoxic effects.

Comparative Anticancer Activity of Related Pyridine Derivatives

To contextualize the potential of this compound derivatives, the following table summarizes the in vitro cytotoxic activity of various substituted pyridine compounds against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but offer valuable insights into the structure-activity relationships of related scaffolds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-Urea4-Iodophenyl urea derivativeMCF-7 (Breast)0.11 (72h)[1]
Pyridine-Urea3,4-Dichlorophenyl urea derivativeMCF-7 (Breast)0.80 (72h)[1]
Pyrazolo[3,4-b]pyridineDerivative 14gHCT-116 (Colon)1.98[2]
Pyrazolo[3,4-b]pyridineDerivative 14gMCF-7 (Breast)4.66[2]
ImidazopyridineCompound C188MCF-7 (Breast)24.4[3]
ImidazopyridineCompound C188T47-D (Breast)23[3]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data suggests that substitutions on the pyridine ring and its derivatives play a crucial role in their anticancer potency. For instance, the pyridine-urea derivative with a 4-iodophenyl group (8e) showed remarkably high potency against the MCF-7 breast cancer cell line.[1] This highlights the potential impact of halogenation on the biological activity of pyridine compounds.

Potential Signaling Pathways in Cancer

Several signaling pathways are implicated in the anticancer effects of pyridine derivatives. While specific pathways for this compound derivatives are yet to be fully elucidated, related compounds have been shown to modulate key cancer-related pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling cascades.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->PI3K Inhibits Pyridine_Derivative->Akt Inhibits Pyridine_Derivative->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by pyridine derivatives.

Caption: Wnt/β-catenin signaling pathway and a potential mechanism of action for pyridine derivatives.

Antimicrobial Activity: A Potential Weapon Against Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, with their activity influenced by the nature and position of substituents. Halogenated pyridines, in particular, are of interest due to their potential to disrupt microbial cell integrity and metabolic processes.

Comparative Antimicrobial Activity of Related Pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against different microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyridine ChalconeDerivativeStaphylococcus aureus15.63[1]
Pyridine ChalconeDerivativeMRSA (clinical isolate)31.25[1]
Halogenated Pyrrolopyrimidinepara-bromo derivativeStaphylococcus aureus8[4]
Halogenated Pyrrolopyrimidinepara-iodo derivativeStaphylococcus aureus8[4]
Imidazo[4,5-b]pyridineBromo-substituted derivativeE. coli32[5]

Note: Lower MIC values indicate greater antimicrobial activity.

The data indicates that halogenated pyridine derivatives can exhibit potent antibacterial activity. For example, para-bromo and para-iodo substituted pyrrolopyrimidines showed significant activity against Staphylococcus aureus.[4] This suggests that the bromine atoms in this compound could contribute to its potential as an antimicrobial scaffold.

Potential Antimicrobial Mechanisms

The antimicrobial mechanisms of pyridine derivatives are diverse and can include:

  • Inhibition of DNA Gyrase: Some pyridine derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.

  • Disruption of Cell Membrane: The lipophilic nature of some pyridine derivatives may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: Pyridine derivatives can inhibit various essential enzymes in microbial metabolic pathways, thereby halting their growth and proliferation.

Antimicrobial_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Start 3,5-Dibromo- 4-methylpyridine Reaction Chemical Modification Start->Reaction Derivative Novel Derivative Reaction->Derivative MIC_Assay MIC Determination (Broth Microdilution) Derivative->MIC_Assay IZ_Assay Inhibition Zone (Agar Diffusion) Derivative->IZ_Assay DNA_Gyrase DNA Gyrase Inhibition Assay MIC_Assay->DNA_Gyrase Enzyme Enzyme Inhibition Assays MIC_Assay->Enzyme Membrane Membrane Permeability Assay IZ_Assay->Membrane Result Identification of Lead Compound DNA_Gyrase->Result Membrane->Result Enzyme->Result

Caption: Experimental workflow for evaluating the antimicrobial activity of novel pyridine derivatives.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed methodologies for key biological assays are provided below.

Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.[3]

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with the compounds for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth (e.g., Mueller-Hinton Broth) to a specific optical density, corresponding to a standardized bacterial concentration (e.g., 0.5 McFarland standard). The suspension is then diluted to the final desired concentration.[1]

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no compound (growth control) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

While direct experimental data on the biological activities of a broad range of this compound derivatives is not yet widely available, the analysis of related halogenated and methylated pyridine compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic tractability of the pyridine core allows for the creation of diverse chemical libraries, and the structure-activity relationships gleaned from analogous compounds can guide the design of more potent and selective derivatives.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. This should include:

  • In vitro screening against a panel of cancer cell lines and microbial strains to determine their IC50 and MIC values.

  • Comparative studies against existing drugs and other pyridine derivatives to benchmark their performance.

  • Mechanism of action studies to elucidate the specific signaling pathways and molecular targets involved in their biological effects.

  • In vivo studies in animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel and effective treatments for cancer and infectious diseases.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 3,5-Dibromo-4-methylpyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed comparison of two primary synthetic routes to this compound, evaluating their cost-effectiveness based on starting material prices, reagent costs, and reaction yields.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes analyzed. Prices for reagents and starting materials are based on currently available market data and may vary depending on the supplier and quantity purchased.

ParameterRoute 1: From 3,5-Dibromopyridine Route 2: Direct Bromination of 4-methylpyridine
Starting Material 3,5-Dibromopyridine4-methylpyridine (4-picoline)
Key Reagents n-Butyllithium, Diisopropylamine, Methyl iodideBromine, Oleum (Fuming Sulfuric Acid)
Reaction Time ~2.5 hours~15-20 hours
Reported Yield ~27%Estimated >60% (based on monobromination)
Approximate Cost per gram of Product HighLow
Scalability ModerateHigh
Safety & Handling Requires handling of pyrophoric and moisture-sensitive reagents.Involves highly corrosive and fuming acid at high temperatures.

Experimental Protocols

Route 1: Synthesis from 3,5-Dibromopyridine

This route utilizes a directed ortho-metalation approach followed by methylation.

Methodology:

  • A solution of n-butyllithium in hexane (1.6 N, 16 ml) is added dropwise to a solution of diisopropylamine (3.6 ml, 1.02 equiv.) in anhydrous tetrahydrofuran (THF, 145 ml) at -10°C under an argon atmosphere.

  • The reaction mixture is then cooled to -78°C.

  • A solution of 3,5-dibromopyridine (5.92 g, 25 mmol) in anhydrous THF (200 ml), pre-cooled to -78°C, is added dropwise to the reaction mixture.

  • The mixture is stirred for 30 minutes at -78°C.

  • Methyl iodide (2.17 ml, 1.4 equiv.) is added dropwise, and stirring is continued for 2 hours at -78°C.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (120 ml).

  • After evaporation of the organic solvents, the aqueous layer is extracted with ethyl acetate.

  • The combined organic phases are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel chromatography to yield this compound.[1]

Route 2: Direct Bromination of 4-methylpyridine

This method involves the direct electrophilic bromination of 4-methylpyridine under harsh acidic conditions.

Methodology (adapted from a similar reported procedure for monobromination):

  • In a reaction vessel equipped for high-temperature reactions, 4-methylpyridine (4-picoline) is added to 20% oleum (fuming sulfuric acid).

  • The mixture is heated to approximately 160-170°C.

  • Bromine is added dropwise to the heated solution over an extended period. To achieve dibromination, a stoichiometric excess of bromine would be required compared to the monobromination protocol.

  • The reaction is maintained at this temperature for about 15 hours.

  • After cooling, the reaction mixture is carefully poured into ice water.

  • The pH of the solution is adjusted to be basic using a suitable base, such as sodium hydroxide or sodium carbonate.

  • The aqueous layer is then extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to yield the crude product.

  • Purification is typically achieved through distillation or recrystallization to afford this compound.

Note: While a 66% yield has been reported for the monobrominated product using this method, the yield for the dibrominated product is not explicitly documented in the searched literature and is an estimation.

Cost-Effectiveness Analysis Workflow

CostEffectivenessAnalysis start Start Analysis route1 Route 1: From 3,5-Dibromopyridine start->route1 route2 Route 2: Direct Bromination of 4-methylpyridine start->route2 r1_materials Starting Material: 3,5-Dibromopyridine Reagents: n-BuLi, Diisopropylamine, MeI route1->r1_materials Inputs r1_conditions Reaction Conditions: -78°C, ~2.5 hrs route1->r1_conditions Process r1_yield Yield: ~27% route1->r1_yield Outcome r2_materials Starting Material: 4-methylpyridine Reagents: Bromine, Oleum route2->r2_materials Inputs r2_conditions Reaction Conditions: High Temp (160-170°C), ~15-20 hrs route2->r2_conditions Process r2_yield Yield: Estimated >60% route2->r2_yield Outcome r1_cost Cost Analysis: Higher starting material cost, Lower yield leads to higher cost per gram. r1_yield->r1_cost conclusion Conclusion: Route 2 is potentially more cost-effective for large-scale synthesis, contingent on optimizing the yield for dibromination. Route 1 offers a more defined, albeit lower-yielding, laboratory-scale synthesis. r1_cost->conclusion r2_cost Cost Analysis: Inexpensive starting materials, Higher potential yield leads to lower cost per gram. r2_yield->r2_cost r2_cost->conclusion

Caption: Workflow of the cost-effectiveness analysis for the synthesis of this compound.

Conclusion

Based on the available data, the direct bromination of 4-methylpyridine (Route 2) presents a potentially more cost-effective and scalable approach for the synthesis of this compound, primarily due to the significantly lower cost of the starting material. However, this route's major drawback is the lack of a well-documented protocol specifically for dibromination and the harsh reaction conditions, which may pose safety and environmental challenges.

Conversely, the synthesis from 3,5-Dibromopyridine (Route 1) is a well-established method with a detailed experimental protocol. Despite its lower yield and higher starting material cost, it offers a more predictable and potentially more manageable laboratory-scale synthesis, especially when avoiding the handling of fuming sulfuric acid at high temperatures is a priority.

For industrial applications, further investigation into optimizing the direct bromination of 4-methylpyridine to maximize the yield of the desired 3,5-dibrominated product would be a worthwhile endeavor. For smaller-scale laboratory synthesis where predictability is key, the route starting from 3,5-dibromopyridine remains a viable, albeit more expensive, option.

References

Validating the Structure of 3,5-Dibromo-4-methylpyridine Reaction Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of molecular structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds derived from 3,5-Dibromo-4-methylpyridine, a versatile building block in organic synthesis, precise structural validation is paramount to understanding their chemical properties and biological activity. While single-crystal X-ray crystallography is considered the gold standard for providing a definitive three-dimensional structure, a comprehensive analysis often involves complementary spectroscopic techniques.

Data Presentation: A Comparative Overview

The following tables summarize the type of quantitative data obtained from each technique. For illustrative purposes, data for a representative coordination polymer of a brominated bipyridine is used for X-ray crystallography, while predicted and typical data for substituted pyridines are used for spectroscopic methods.

Table 1: X-ray Crystallography Data for a Representative Brominated Pyridine Coordination Polymer

ParameterValueDescription
Crystal SystemTriclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP-1The space group provides a detailed description of the symmetry elements within the crystal.
a (Å)5.9308Unit cell dimension along the a-axis.
b (Å)10.9695Unit cell dimension along the b-axis.
c (Å)14.7966Unit cell dimension along the c-axis.
α (°)100.5010Angle between the b and c axes.
β (°)98.6180Angle between the a and c axes.
γ (°)103.8180Angle between the a and b axes.
Bond Length (C-Br)~1.90 ÅThe distance between the carbon and bromine atoms.
Bond Angle (C-C-C)~120°The angle between three adjacent carbon atoms in the pyridine ring.

Note: Data is illustrative and based on a published crystal structure of a related compound.[1]

Table 2: Comparison of Spectroscopic Data for a Hypothetical Reaction Product of this compound

TechniqueParameterPredicted/Typical ValueInformation Provided
¹H NMR Chemical Shift (δ)8.0-8.5 ppm (aromatic H), 2.3-2.6 ppm (methyl H)Provides information on the chemical environment of protons.
Coupling Constant (J)0-2 HzIndicates the connectivity of neighboring protons.
¹³C NMR Chemical Shift (δ)150-160 ppm (C-N), 120-140 ppm (C-Br), 20-25 ppm (-CH₃)Reveals the electronic environment of each carbon atom.
IR Spectroscopy Wavenumber (cm⁻¹)3100-3000 (C-H aromatic), 1600-1450 (C=C, C=N ring), 700-600 (C-Br)Identifies the presence of specific functional groups.
Mass Spectrometry Mass-to-charge (m/z)Dependent on the reaction productDetermines the molecular weight and fragmentation pattern.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the reaction product suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and often determined empirically.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of monochromatic X-rays (e.g., Mo Kα radiation). The crystal is rotated, and the diffraction pattern is collected on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified reaction product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-200 ppm. Standard pulse sequences are used to acquire 1D and, if necessary, 2D spectra (e.g., COSY, HSQC) to establish connectivity.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to a known standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the product is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be via Gas Chromatography (GC-MS). For non-volatile or thermally sensitive compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.

  • Ionization: The sample molecules are ionized in the source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

Experimental Workflow and Logical Relationships

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_data Data Analysis start This compound + Reagents reaction Chemical Reaction start->reaction product Crude Product reaction->product purify Chromatography / Recrystallization product->purify pure_product Purified Product purify->pure_product xray X-ray Crystallography pure_product->xray nmr NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms xray_data 3D Structure, Bond Lengths, Bond Angles xray->xray_data nmr_data Connectivity, Chemical Environment nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight, Formula ms->ms_data final_structure Validated Structure xray_data->final_structure nmr_data->final_structure ir_data->final_structure ms_data->final_structure comparison_methods cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods (NMR, IR, MS) xray_strengths Strengths: - Unambiguous 3D structure - Precise bond lengths and angles - Absolute stereochemistry xray_weaknesses Weaknesses: - Requires suitable single crystals - Provides a static picture - Crystal packing can influence conformation spec_strengths Strengths: - Applicable to non-crystalline samples - Provides information on structure in solution (NMR) - Identifies functional groups (IR) - Determines molecular weight (MS) spec_weaknesses Weaknesses: - Structure determination can be ambiguous - Provides indirect structural information - Complex spectra can be difficult to interpret

References

A Comparative Guide to Catalysts for Suzuki Coupling with 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic functionalization of heterocyclic scaffolds, such as 3,5-Dibromo-4-methylpyridine, is of paramount importance in the development of novel pharmaceutical agents and functional materials. The choice of catalyst is a critical parameter that dictates the success, efficiency, and selectivity of the coupling reaction. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of this compound, supported by experimental data from analogous substrates to inform catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in the Suzuki Coupling of a Structurally Related Substrate

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Products and Yields (%)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene5060Monosubstituted: 26, Disubstituted: 28, Trisubstituted: 13
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene50120Monosubstituted: 22, Disubstituted: 29, Trisubstituted: 13
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene7060Monosubstituted: 24, Disubstituted: 18, Trisubstituted: 16
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene9060Monosubstituted: 27, Disubstituted: 18, Trisubstituted: 15
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene11060Monosubstituted: 31, Disubstituted: 21, Trisubstituted: 16
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene7010Monosubstituted: 35, Disubstituted: 15, Trisubstituted: 21
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene9010Monosubstituted: 32, Disubstituted: 17, Trisubstituted: 15

Data extracted from a study on 3,4,5-tribromo-2,6-dimethylpyridine, which serves as a model for the reactivity of this compound.[1][2]

Mandatory Visualization: Experimental Workflow

Suzuki_Coupling_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Substrate, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry purify Purification (e.g., Column Chromatography) dry->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound. These protocols are starting points and may require optimization for specific boronic acids and desired outcomes (mono- vs. di-substitution).

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-2.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

    • SPhos (1-5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Traditional Phosphine Ligand (e.g., Pd(PPh₃)₄)

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-2.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

    • Anhydrous and degassed solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Procedure:

    • In a round-bottom flask, dissolve this compound, the arylboronic acid, and the base in the chosen solvent system.

    • Degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-30 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling to room temperature, partition the mixture between an organic solvent and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sulfate.

    • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Protocol 3: General Procedure using an N-Heterocyclic Carbene (NHC) Pre-catalyst

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-2.2 equiv)

    • Pd-NHC pre-catalyst (e.g., PEPPSI™-IPr) (1-3 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous and degassed solvent (e.g., THF, Dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the Pd-NHC pre-catalyst, and the base to a dry Schlenk tube or vial.

    • Add the anhydrous and degassed solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 60-100 °C).

    • Monitor the reaction for completion.

    • Once complete, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

References

A Comparative Analysis of 3,5-Dibromo-4-methylpyridine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly within medicinal and materials chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Substituted pyridines are a foundational motif in numerous FDA-approved drugs and advanced materials.[1] Among the vast array of available pyridine precursors, 3,5-Dibromo-4-methylpyridine stands out as a highly versatile and strategic intermediate. This guide provides a comprehensive comparison of its advantages over other common building blocks, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity

This compound, with a molecular formula of C₆H₅Br₂N, is typically a white to light yellow crystalline solid.[2] Its structure is characterized by a pyridine ring featuring two bromine atoms at the 3 and 5 positions and a methyl group at the 4-position. This specific arrangement of substituents imparts a unique reactivity profile. The bromine atoms are susceptible to a variety of cross-coupling reactions, serving as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds. The methyl group, in turn, influences the electronic properties of the pyridine ring.

The key advantage of this building block lies in its capacity for selective, sequential functionalization. The two bromine atoms can be addressed under different reaction conditions, allowing for the controlled, stepwise introduction of different substituents. This feature is invaluable for creating highly substituted and complex pyridine derivatives, which are often challenging to synthesize through other methods.

Comparison with Alternative Building Blocks

The utility of this compound is best understood when compared to other common pyridine-based building blocks, such as monobrominated pyridines (e.g., 3-bromo-4-methylpyridine) and other dihalogenated pyridines.

  • Monohalogenated Pyridines: While simpler to functionalize in a single step, they lack the capacity for creating diverse substitution patterns on the pyridine core in a controlled, sequential manner. Synthesizing a 3,5-disubstituted-4-methylpyridine from a monobrominated precursor would require additional, often lengthy, synthetic steps involving direction-selective halogenation, which can be low-yielding and produce isomeric mixtures.

  • Other Dihalogenated Pyridines: Compared to isomers like 2,6-dibromopyridine, the 3,5-dibromo substitution pattern offers a different electronic and steric environment. The C-Br bonds at the 3 and 5 positions are generally less reactive in some cross-coupling reactions than those at the 2 or 6 positions, which can be an advantage for achieving selectivity in molecules with multiple reactive sites.

The strategic placement of the bromine atoms makes this compound a critical intermediate for synthesizing compounds with specific pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor agents.[2]

Quantitative Performance Data

The following table summarizes representative experimental data from Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, to highlight the performance of this compound in comparison to a monobrominated analogue.

Building Block Reaction Partner Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound Phenylboronic acid (1.1 eq)Pd(PPh₃)₄K₂CO₃Toluene/H₂O901285 (mono-coupled)Hypothetical data based on typical Suzuki reactions
This compound Phenylboronic acid (2.2 eq)Pd(PPh₃)₄K₂CO₃Toluene/H₂O1002478 (di-coupled)Hypothetical data based on typical Suzuki reactions
3-Bromo-4-methylpyridine Phenylboronic acid (1.1 eq)Pd(PPh₃)₄K₂CO₃Toluene/H₂O901292[3]

Note: The data presented for this compound are representative examples based on standard Suzuki-Miyaura reaction conditions and are intended for comparative illustration.

Key Synthetic Transformations and Experimental Protocols

The versatility of this compound is evident in its application in a range of synthetic transformations, primarily palladium-catalyzed cross-coupling reactions.

G Synthetic Utility of this compound cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds main This compound suzuki Suzuki-Miyaura (R-B(OH)₂) main->suzuki heck Heck (Alkenes) main->heck stille Stille (R-SnBu₃) main->stille buchwald Buchwald-Hartwig (R₂NH) main->buchwald biaryl Biaryl Pyridines suzuki->biaryl C-C bond alkenyl Alkenyl Pyridines heck->alkenyl C-C bond stannyl Stannyl Pyridines stille->stannyl C-C bond amino Amino Pyridines buchwald->amino C-N bond

Caption: Key cross-coupling reactions involving this compound.

This protocol describes a general procedure for the selective monocoupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-bromo-4-methylpyridine.

G Experimental Workflow for Suzuki-Miyaura Coupling start Start: Assemble Reactants (Pyridine, Boronic Acid, Catalyst, Base) reflux Reaction Setup (Add degassed solvent, heat to 90°C) start->reflux monitor Monitor Progress (TLC / LC-MS) reflux->monitor workup Aqueous Workup (Cool, dilute, wash with H₂O & brine) monitor->workup Reaction Complete purify Purification (Dry, concentrate, column chromatography) workup->purify end End: Isolated Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

Safety Operating Guide

Safe Disposal of 3,5-Dibromo-4-methylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3,5-Dibromo-4-methylpyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to standard safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Summary:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which can lead to irritation.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Protective Clothing Lab coat or other suitable protective clothing.To prevent skin exposure.[2]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use a licensed and approved waste disposal plant.[2][3] Do not dispose of this chemical into the environment, drains, or sewer systems.

  • Container Management : Keep the chemical in its original, tightly closed container.[2][3] Do not mix it with other waste materials.

  • Waste Collection :

    • Solid Waste : For unused or expired solid this compound, carefully transfer the material into a designated, labeled waste container. Avoid creating dust.

    • Contaminated Materials : Any materials that have come into contact with this compound, such as filter paper, absorbent pads used for spills, and empty containers, should be treated as hazardous waste. Place these materials in a sealed and properly labeled container.

  • Labeling : Clearly label the waste container with the chemical name ("this compound"), hazard symbols (e.g., harmful, irritant), and the date of waste generation.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, heat, and sources of ignition.[2][3]

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4][5]

  • Collection : Carefully collect the spilled material and absorbent into a suitable, labeled container for disposal.[4]

  • Decontamination : Clean the spill area thoroughly with soap and water.[2]

  • PPE : All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling this compound B Is the material for disposal? A->B C Continue with experimental use. Follow standard laboratory safety procedures. B->C No D Prepare for Disposal B->D Yes E Is it a spill or a planned disposal? D->E F Accidental Spill Protocol E->F Spill G Planned Disposal Protocol E->G Planned H Contain spill with inert material. F->H K Place in a designated, labeled waste container. G->K I Collect and place in a labeled, sealed container. H->I J Decontaminate the spill area. I->J L Store waste in a secure, well-ventilated area. J->L K->L M Arrange for collection by a licensed waste disposal company. L->M N End: Proper Disposal M->N

References

Essential Safety and Operational Guide for 3,5-Dibromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 3,5-Dibromo-4-methylpyridine. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 3430-23-7

Hazard Summary: this compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required.[2] A face shield should be worn over goggles when there is a risk of splashing.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for providing short-term protection.[3][4] Gloves should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[3]
Foot Protection Closed-toe ShoesShoes that cover the entire foot are required. Open-toed footwear is not permitted in the laboratory.[3]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate or if dusts are generated, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[5]

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[5]

  • Inspect all PPE for integrity before use.

2. Handling:

  • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Keep the container tightly closed when not in use.[5]

3. Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[5]

  • Decontaminate the work surface and any equipment used.

  • Properly remove and dispose of contaminated PPE.

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[5]

Disposal Plan

Waste Characterization:

  • All waste materials, including the chemical itself, any contaminated lab supplies (e.g., gloves, paper towels), and empty containers, must be treated as hazardous waste.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[5]

  • Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handling_chem Handle Chemical in Fume Hood prep_area->handling_chem decontaminate Decontaminate Area & Equipment handling_chem->decontaminate wash Wash Hands decontaminate->wash dispose_ppe Dispose of Contaminated PPE wash->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.